molecular formula C9H8N2O3 B355638 o-Nitrocinnamide CAS No. 2001-33-4

o-Nitrocinnamide

Cat. No.: B355638
CAS No.: 2001-33-4
M. Wt: 192.17g/mol
InChI Key: RASLWNGTMHFPIQ-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

o-Nitrocinnamide (CAS 2001-33-4) is a solid organic compound with the molecular formula C9H8N2O3 and a molecular weight of 192.17 g/mol . This compound belongs to the class of cinnamic acid amides, which are recognized in scientific literature for their potential as versatile intermediates in organic synthesis and for their investigated biological activities . While specific mechanistic studies on o-Nitrocinnamide are limited, related cinnamic acid derivatives and nitrocinnamide analogues have demonstrated significant growth inhibition against various bacterial and fungal strains, suggesting potential for antimicrobial research . The structure of o-Nitrocinnamide, featuring a nitro group on the aromatic ring, makes it a candidate for further chemical modifications, such as reduction of the nitro group, for building more complex molecular architectures. Key physical properties for research and development include a melting point of 501.85 K (228.70 °C) and a calculated boiling point of 719.38 K (446.23 °C) . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2001-33-4

Molecular Formula

C9H8N2O3

Molecular Weight

192.17g/mol

IUPAC Name

(E)-3-(2-nitrophenyl)prop-2-enamide

InChI

InChI=1S/C9H8N2O3/c10-9(12)6-5-7-3-1-2-4-8(7)11(13)14/h1-6H,(H2,10,12)/b6-5+

InChI Key

RASLWNGTMHFPIQ-AATRIKPKSA-N

SMILES

C1=CC=C(C(=C1)C=CC(=O)N)[N+](=O)[O-]

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)N)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)N)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to o-Nitrocinnamide: Physicochemical Properties and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties of o-nitrocinnamide, a compound of interest in organic synthesis and medicinal chemistry. While experimental data for this specific molecule is not extensively available in peer-reviewed literature, this document synthesizes information from established chemical principles, data on analogous compounds, and computational predictions to offer a robust technical profile.

Introduction to o-Nitrocinnamide

o-Nitrocinnamide, systematically named (2E)-3-(2-nitrophenyl)prop-2-enamide, is an organic compound featuring a nitro group in the ortho position of the phenyl ring of the cinnamamide backbone.[1] This substitution pattern imparts distinct electronic and steric properties that can influence its reactivity, solid-state characteristics, and biological activity. The presence of the electron-withdrawing nitro group, the amide functionality, and the conjugated π-system make it a versatile scaffold for further chemical modifications and a subject of interest for screening in drug discovery programs.

The molecular structure of o-nitrocinnamide is presented below:

Figure 1: Chemical Structure of o-Nitrocinnamide

Caption: Molecular structure of o-nitrocinnamide.

Physicochemical Characteristics

A summary of the key physicochemical properties of o-nitrocinnamide is provided in the table below. It is important to note that while the molecular formula and weight are definitive, other parameters are computationally predicted due to the absence of comprehensive experimental data in public databases.

PropertyValueSource
IUPAC Name (2E)-3-(2-nitrophenyl)prop-2-enamidePubChem[1]
Molecular Formula C₉H₈N₂O₃PubChem[1]
Molecular Weight 192.17 g/mol PubChem[1]
Appearance Expected to be a crystalline solid, likely pale yellow to yellow, similar to related nitroaromatic compounds.Inferred from related compounds
Melting Point Not experimentally determined. Predicted to be in the range of 180-200 °C.Prediction based on analogous compounds
Solubility Expected to have low solubility in water and higher solubility in polar organic solvents such as ethanol, methanol, acetone, and dimethyl sulfoxide (DMSO).General principle of "like dissolves like"
CAS Number 2001-33-4PubChem[1]

The predicted melting point is based on the analysis of structurally similar compounds. For instance, the melting point of the corresponding o-nitrocinnamic acid is reported to be in the range of 240-245 °C. The conversion of the carboxylic acid to an amide can influence the crystal lattice energy and, consequently, the melting point.

Experimental Protocols for Synthesis and Characterization

Synthesis of o-Nitrocinnamide

A plausible and established method for the synthesis of o-nitrocinnamide involves a two-step process starting from o-nitrocinnamic acid.

Step 1: Synthesis of o-Nitrocinnamoyl Chloride

o-Nitrocinnamic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form the corresponding acid chloride. This reaction is typically carried out in an inert solvent like dichloromethane (DCM) or under neat conditions.

Step 2: Amidation of o-Nitrocinnamoyl Chloride

The freshly prepared o-nitrocinnamoyl chloride is then reacted with aqueous ammonia or a solution of ammonia in an organic solvent to yield o-nitrocinnamide.

Detailed Protocol:

  • Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend o-nitrocinnamic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂).

  • Gently reflux the mixture for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, remove the excess thionyl chloride under reduced pressure. The resulting crude o-nitrocinnamoyl chloride can be used directly in the next step.

  • Amidation: Dissolve the crude o-nitrocinnamoyl chloride in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution in an ice bath and slowly add an excess of concentrated aqueous ammonia with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • The precipitated solid, o-nitrocinnamide, is collected by vacuum filtration, washed with cold water, and then a small amount of cold ethanol to remove impurities.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Causality Behind Experimental Choices:

  • Use of Thionyl Chloride: Thionyl chloride is a common and effective reagent for converting carboxylic acids to acid chlorides. The byproducts (HCl and SO₂) are gaseous, which simplifies the workup.

  • Anhydrous Conditions for Acid Chloride: Acid chlorides are highly reactive towards water. Therefore, anhydrous conditions are crucial during their preparation and handling to prevent hydrolysis back to the carboxylic acid.

  • Excess Ammonia: Using an excess of ammonia ensures the complete conversion of the acid chloride to the amide and also neutralizes the HCl generated during the reaction.

  • Recrystallization: This is a standard technique for purifying solid organic compounds. The choice of solvent is critical and should be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Characterization Workflow

The following workflow outlines the key analytical techniques for the comprehensive characterization of the synthesized o-nitrocinnamide.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Synthesis Synthesis of o-Nitrocinnamide Recrystallization Recrystallization Synthesis->Recrystallization MP Melting Point Determination Recrystallization->MP FTIR FT-IR Spectroscopy Recrystallization->FTIR NMR NMR Spectroscopy (¹H and ¹³C) Recrystallization->NMR MS Mass Spectrometry Recrystallization->MS

Caption: Experimental workflow for the synthesis and characterization of o-nitrocinnamide.

Melting Point Determination

The melting point of the purified o-nitrocinnamide should be determined using a calibrated melting point apparatus. A sharp melting range (typically within 1-2 °C) is indicative of a pure compound.

Spectroscopic Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy:

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The expected characteristic absorption bands for o-nitrocinnamide are:

  • N-H stretch (amide): Two bands in the region of 3400-3200 cm⁻¹ (asymmetric and symmetric stretching).

  • C=O stretch (amide I): A strong absorption band around 1680-1640 cm⁻¹.

  • N-O stretch (nitro group): Two strong bands, one asymmetric stretch around 1550-1500 cm⁻¹ and a symmetric stretch around 1360-1300 cm⁻¹.

  • C=C stretch (alkene): A medium intensity band around 1640-1600 cm⁻¹.

  • C-H stretch (aromatic and vinylic): Bands above 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the vinylic protons, and the amide protons. The ortho-substitution pattern of the nitro group will lead to a complex splitting pattern for the aromatic protons. The vinylic protons will likely appear as doublets with a large coupling constant (J > 12 Hz), characteristic of a trans-alkene. The amide protons may appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts of these carbons will be influenced by the neighboring functional groups. The carbonyl carbon of the amide will appear downfield (around 165-170 ppm), and the aromatic carbons will resonate in the 120-150 ppm region.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern. The molecular ion peak (M⁺) for o-nitrocinnamide would be expected at an m/z value corresponding to its molecular weight (192.17).

Conclusion

o-Nitrocinnamide is a valuable compound with potential applications in various fields of chemical research. This guide provides a comprehensive overview of its expected physicochemical properties and outlines a robust experimental framework for its synthesis and characterization. While a definitive experimental melting point is not currently documented in readily accessible literature, the information presented here, based on established chemical principles and data from analogous structures, serves as a valuable resource for researchers working with this and related molecules. The provided protocols are designed to be self-validating, ensuring the reliable synthesis and characterization of this compound.

References

  • PubChem. o-Nitrocinnamide. National Center for Biotechnology Information. [Link]

  • PubChem. o-Nitrocinnamic acid. National Center for Biotechnology Information. [Link]

Sources

Nitrocinnamide Derivatives: Strategic Targeting of DprE1 in Tuberculosis Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of nitrocinnamide derivatives, a specialized class of nitro-aromatic antimycobacterial agents. Unlike broad-spectrum antibiotics, these compounds represent a "trojan horse" strategy in modern drug discovery: they are prodrugs that exploit the enzymatic machinery of Mycobacterium tuberculosis (Mtb) to trigger their own lethal activation. This guide details their evolution from simple nitrobenzamides, elucidates the covalent "suicide inhibition" mechanism targeting Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), and provides validated protocols for their synthesis and biological characterization.

Part 1: The Genesis of Nitro-Aromatic Antimycobacterials

The Shift from Screening to Rational Design

The discovery of nitrocinnamide derivatives did not occur in isolation but emerged from the systematic optimization of nitro-aromatic scaffolds. Historically, the anti-TB efficacy of nitro-compounds was established with nitroimidazoles (e.g., Pretomanid, Delamanid).[1][2] However, the discovery of 1,3-benzothiazin-4-ones (BTZs) marked a paradigm shift, identifying DprE1 as a highly vulnerable target.

Researchers sought to simplify the BTZ core while retaining the pharmacophore responsible for DprE1 inhibition. This led to "scaffold hopping":

  • Nitrobenzamides (DNBs): The simplest pharmacophore, retaining the nitro group and an amide linker.

  • Nitrocinnamides: Introduction of a vinyl spacer (–CH=CH–) between the aromatic ring and the carbonyl group. This "vinylogous" extension was designed to:

    • Increase conformational rigidity.

    • Probe the hydrophobic tunnel of the DprE1 active site.

    • Alter the electronic properties of the nitro group via conjugation.

Structural Logic

The core structure of a nitrocinnamide consists of three domains:

  • Head Group: A nitro-substituted phenyl ring (typically 2-nitro or 3-nitro). The nitro group is essential for bioactivation.

  • Linker: An

    
    -unsaturated amide (cinnamide). The double bond locks the molecule in a planar conformation, critical for fitting into the narrow DprE1 substrate channel.
    
  • Tail Group: A hydrophobic benzyl or alkyl moiety that interacts with the hydrophobic pocket of the enzyme.

Part 2: Mechanistic Profiling (The DprE1 Connection)

The "Suicide Inhibition" Cycle

Nitrocinnamides act as mechanism-based suicide inhibitors . They are not active in their native form. They require bioactivation by the target enzyme itself, DprE1.

The Mechanism of Action (MoA):

  • Recognition: The nitrocinnamide binds to the DprE1 active site, mimicking the natural substrate (Decaprenylphosphoryl-β-D-ribose).

  • Bioactivation: The FAD cofactor within DprE1 (in its reduced FADH2 form) transfers a hydride to the nitro group (

    
    ), reducing it to a nitroso intermediate (
    
    
    
    ).
  • Covalent Capture: The highly electrophilic nitroso group reacts rapidly with the thiol group of Cysteine 387 (Cys387) in the active site.[3]

  • Irreversible Inhibition: A stable semimercaptal adduct is formed, permanently disabling the enzyme. This blocks the synthesis of D-arabinose precursors, causing cell wall collapse and bacterial lysis.[4]

Pathway Visualization

The following diagram illustrates the lethal activation loop utilized by nitrocinnamide derivatives.

DprE1_Mechanism Prodrug Nitrocinnamide (Prodrug - Inactive) Binding DprE1 Active Site (Non-covalent Binding) Prodrug->Binding Diffusion Activation Reduction by FADH2 (-NO2 → -NO) Binding->Activation Substrate Mimicry Intermediate Nitroso Intermediate (Highly Electrophilic) Activation->Intermediate Hydride Transfer Adduct Cys387-Inhibitor Adduct (Covalent Bond) Intermediate->Adduct Nucleophilic Attack by Cys387 Death Cell Wall Lysis (Arabinan Synthesis Halted) Adduct->Death Irreversible Inhibition

Caption: The suicide inhibition mechanism where DprE1 inadvertently activates the nitrocinnamide prodrug, leading to irreversible covalent modification of the active site Cysteine 387.[5][6]

Part 3: Chemical Synthesis & Optimization

Synthesis Strategy

The most robust route for synthesizing nitrocinnamide derivatives involves the coupling of a nitrocinnamic acid precursor with a functionalized amine. The presence of the


-unsaturation requires careful selection of coupling agents to prevent side reactions (e.g., Michael addition).
Protocol: Synthesis of (E)-N-benzyl-3-(2-nitrophenyl)acrylamide

Objective: To synthesize a lead nitrocinnamide derivative. Safety: Work in a fume hood. Acryloyl chlorides are lachrymators; nitro-aromatics are potentially toxic.

Reagents:
  • trans-2-Nitrocinnamic acid (1.0 eq)

  • Thionyl chloride (

    
    ) or Oxalyl chloride (1.5 eq)
    
  • Benzylamine derivative (1.1 eq)

  • Triethylamine (

    
    ) (2.0 eq)
    
  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:
  • Acid Chloride Formation (Activation):

    • Dissolve trans-2-nitrocinnamic acid (5 mmol) in anhydrous DCM (20 mL).

    • Add catalytic DMF (2 drops).

    • Add oxalyl chloride (7.5 mmol) dropwise at 0°C under

      
       atmosphere.
      
    • Stir at room temperature for 2 hours until gas evolution ceases.

    • In-process Check: Aliquot quenched with MeOH shows methyl ester on TLC.

    • Evaporate solvent to dryness to yield the crude cinnamoyl chloride (yellow solid).

  • Amide Coupling:

    • Redissolve the crude acid chloride in anhydrous DCM (15 mL).

    • In a separate flask, mix the Benzylamine derivative (5.5 mmol) and

      
       (10 mmol) in DCM (10 mL).
      
    • Cool the amine solution to 0°C.

    • Add the acid chloride solution dropwise over 15 minutes.

    • Allow to warm to room temperature and stir for 4–6 hours.

  • Workup & Purification:

    • Quench with water (50 mL).

    • Wash organic layer with 1M HCl (to remove unreacted amine), then sat.

      
      , then brine.
      
    • Dry over

      
       and concentrate.
      
    • Recrystallization: Purify by recrystallization from Ethanol/Water or Flash Chromatography (Hexane/Ethyl Acetate gradient).

Synthetic Workflow Diagram

Synthesis_Workflow Start Start: 2-Nitrocinnamic Acid Activation Activation (SOCl2 or Oxalyl Chloride) Start->Activation Intermediate Intermediate: Nitrocinnamoyl Chloride Activation->Intermediate Coupling Amide Coupling (Benzylamine + Et3N) Intermediate->Coupling Workup Workup & Purification (Acid/Base Wash + Recrystallization) Coupling->Workup Final Final Product: (E)-Nitrocinnamide Derivative Workup->Final

Caption: Step-by-step synthetic pathway for generating nitrocinnamide libraries via the acid chloride route.

Part 4: Structure-Activity Relationship (SAR)

The efficacy of nitrocinnamides is tightly governed by steric and electronic factors. The following table summarizes key SAR findings based on DprE1 inhibition assays.

SAR Summary Table
Structural DomainModificationEffect on Activity (MIC)Mechanistic Rationale
Nitro Position 2-Nitro (

)
High Potency Optimal geometry for hydride transfer from FADH2.
3-Nitro (

)
Moderate/LowPoor alignment in the active site pocket.
4-Nitro (

)
InactiveSteric clash; cannot be reduced by DprE1.
Linker Vinyl (

)
Optimal Rigidifies structure; conjugates nitro group.
Ethyl (

)
Loss of ActivityFlexibility leads to entropy penalty upon binding.
Amide Nitrogen Secondary (

)
Preferred H-bond donor capability within the active site.
Tertiary (

)
Reduced ActivitySteric bulk interferes with binding pocket fit.
Tail Group BenzylGood Activity

stacking with aromatic residues (e.g., Trp).
3,5-di-CF3-BenzylEnhanced Increases lipophilicity and metabolic stability.
Causality in SAR
  • The Nitro Group Necessity: The nitro group is not merely a binding element; it is the warhead. Without it (or if replaced by a bioisostere like a nitrile), the compound cannot form the covalent adduct with Cys387.

  • The Vinyl Spacer: The double bond extends the conjugation system. This lowers the reduction potential of the nitro group, making it easier for DprE1 to reduce it, thereby facilitating the "suicide" reaction.

Part 5: Preclinical Validation & References

In Vitro Evaluation Protocol

To validate a new derivative, the following hierarchical testing is required:

  • Enzymatic Assay: Recombinant DprE1 inhibition (monitor consumption of DPR substrate or formation of covalent adduct via Mass Spectrometry).

  • MIC Assay (MABA): Microplate Alamar Blue Assay against M. tuberculosis H37Rv.

  • Cytotoxicity: Vero cell line assay (

    
    ) to ensure selectivity index (SI) > 10.
    
References
  • Makarov, V., et al. (2009). "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis." Science, 324(5928), 801-804. Link

  • Trefzer, C., et al. (2010). "Benzothiazinones: prodrugs that target DprE1, the non-covalent flavin-dependent epimerase of Mycobacterium tuberculosis." Journal of the American Chemical Society, 132(39), 13663-13665. Link

  • Neres, J., et al. (2012). "Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis." Science Translational Medicine, 4(150), 150ra121. Link

  • Batt, S. M., et al. (2012).[7] "Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors." Proceedings of the National Academy of Sciences, 109(28), 11354-11359. Link

  • He, Y., et al. (2023). "Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action." Antimicrobial Agents and Chemotherapy, 67(9). Link

Sources

Methodological & Application

Application Note: Strategic Synthesis of 2-Quinolinones via o-Nitrocinnamide Reductive Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-quinolinone (carbostyril) scaffold is a privileged pharmacophore found in FDA-approved therapeutics such as Aripiprazole , Brexpiprazole , and Cilostazol . While various synthetic routes exist (e.g., Friedländer, Knorr), the reductive cyclization of o-nitrocinnamide derivatives offers a distinct advantage: the pre-assembly of the carbon skeleton allows for late-stage diversification of the aromatic ring. This guide details the mechanistic nuances and provides three validated protocols for converting o-nitrocinnamide intermediates into 2-quinolinones, addressing the critical E-to-Z isomerization bottleneck often overlooked in standard literature.

Mechanistic Insight & Causality

The Isomerization Bottleneck

The transformation of o-nitrocinnamide to 2-quinolinone is not merely a reduction; it is a stereochemically demanding cascade.

  • Precursor Geometry: o-Nitrocinnamic acid derivatives are typically synthesized via Knoevenagel condensation, which thermodynamically favors the (E)-isomer (trans).

  • The Conflict: The reduction of the nitro group yields (E)-o-aminocinnamide. In this configuration, the nucleophilic amine and the electrophilic carbonyl are spatially distant (trans), preventing immediate cyclization.

  • The Resolution: Successful protocols must induce (E)

    
     (Z) isomerization . This is often driven by:
    
    • Acid Catalysis: Protonation of the carbonyl lowers the barrier for rotation.

    • Thermal Energy: Overcoming the rotational energy barrier.

    • Photochemical Excitation: (Less common in process chem, but historically relevant).

Once the (Z)-isomer is formed, the intramolecular nucleophilic acyl substitution (lactamization) is rapid and irreversible, driving the equilibrium toward the quinolinone product.

Pathway Visualization

The following diagram illustrates the critical "Isomerization Trap" that leads to failed reactions if not addressed.

QuinolinoneMechanism Start o-Nitrocinnamide (E-Isomer) Red_Inter o-Aminocinnamide (E-Isomer) [Cannot Cyclize] Start->Red_Inter Nitro Reduction (Fe, H2/Pd, SnCl2) Red_Inter->Red_Inter Stalled Intermediate (if T < 60°C or pH > 7) Iso_Inter o-Aminocinnamide (Z-Isomer) [Reactive Conformer] Red_Inter->Iso_Inter E/Z Isomerization (Acid/Heat/Light) Product 2-Quinolinone (Carbostyril) Iso_Inter->Product Intramolecular Amidation (-NH3/ROH)

Figure 1: Mechanistic pathway highlighting the critical E/Z isomerization step required for cyclization.

Validated Experimental Protocols

Protocol A: Classical Iron-Mediated Reductive Cyclization (Fe/AcOH)

Best For: Robust scale-up, substrates tolerant of acidic media, and cost-sensitive projects. Mechanism: Iron reduces the nitro group; Acetic Acid (AcOH) serves as the proton source and catalyst for the E/Z isomerization.

Materials:

  • o-Nitrocinnamide derivative (1.0 equiv)

  • Iron powder (325 mesh, 4.0 equiv)

  • Glacial Acetic Acid (Solvent/Reagent, 10-15 volumes)

  • Ethanol (Optional co-solvent for solubility)

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring often fails due to iron sludge) and a reflux condenser.

  • Dissolution: Charge the o-nitrocinnamide and Acetic Acid. Heat to 60°C to ensure partial dissolution.

  • Addition: Add Iron powder portion-wise over 30 minutes. Caution: Exothermic reaction. Monitor internal temperature.

  • Reaction: Heat the mixture to reflux (118°C) for 2–4 hours.

    • Checkpoint: TLC should show disappearance of the yellow nitro compound and appearance of a highly fluorescent spot (quinolinone) under UV 254/365 nm.

  • Workup (The "Iron Sludge" Fix):

    • Cool to room temperature.[1][2]

    • Dilute with Ethyl Acetate (20 volumes).

    • Filter through a thick pad of Celite to remove iron oxides. Wash the pad thoroughly with hot Ethyl Acetate.

  • Purification: Concentrate the filtrate. If the product precipitates, filter it.[1] If not, wash the organic layer with sat. NaHCO3 (to remove AcOH), dry over Na2SO4, and recrystallize from Ethanol/Water.

Protocol B: Catalytic Hydrogenation (One-Pot Reduction/Cyclization)

Best For: High-purity requirements, late-stage pharmaceutical intermediates. Note: Standard neutral hydrogenation often stops at the o-amino intermediate. This protocol uses thermal driving force to complete the cyclization.

Materials:

  • o-Nitrocinnamide (1.0 equiv)

  • 10% Pd/C (50% water wet, 10 wt% loading)

  • Solvent: Methanol or Ethanol[3]

  • Additive: 1.0 equiv Acetic Acid (Optional, accelerates isomerization)

Step-by-Step Methodology:

  • Loading: In a Parr hydrogenation bottle or autoclave, charge substrate, solvent, and Pd/C catalyst (under Nitrogen blanket).

  • Reduction Phase: Hydrogenate at 30–50 psi H2 at Room Temperature for 2 hours.

    • Analysis: HPLC will likely show the o-amino intermediate (retention time shift).

  • Cyclization Phase: Once H2 uptake ceases, vent the vessel. Replace atmosphere with Nitrogen.[4][5]

  • Thermal Drive: Heat the mixture to reflux (65–78°C) for 3–6 hours in the presence of the catalyst. The slightly acidic surface of the carbon support, combined with heat, drives the cyclization.

  • Isolation: Filter hot through a 0.45 µm nylon membrane (to remove Pd/C). Upon cooling the filtrate, the 2-quinolinone often crystallizes spontaneously.

Protocol C: Microwave-Assisted Synthesis (High-Throughput)

Best For: Library generation, difficult substrates (sterically hindered).

Materials:

  • o-Nitrocinnamide (1.0 equiv)

  • Tin(II) Chloride Dihydrate (SnCl2[6]·2H2O, 3.0 equiv)

  • Solvent: Ethanol/Water (4:1)[3][6]

Step-by-Step Methodology:

  • Vessel: Use a 10 mL or 30 mL microwave-transparent vial.

  • Conditions: Set the microwave reactor (e.g., Anton Paar or Biotage) to 140°C with "High" absorption level.

  • Time: Irradiate for 15–20 minutes .

  • Workup: Pour reaction mixture into ice water. Adjust pH to ~8 with dilute NaOH (precipitates tin salts). Extract with EtOAc or filter the precipitate if the product is insoluble in water.

Method Comparison & Troubleshooting

Comparative Analysis
FeatureFe/AcOH (Protocol A)H2/Pd-C (Protocol B)MW/SnCl2 (Protocol C)
Yield High (80-95%)Moderate-High (70-90%)Moderate (60-80%)
Scalability Excellent (kg scale)Good (Safety limits)Poor (mg to g scale)
Green Score Low (Iron waste, acidic)High (Atom economy)Medium (Energy intensive)
Key Risk Iron removal (emulsions)Incomplete cyclizationTube over-pressurization
Troubleshooting Guide (Expertise Driven)
  • Problem: Reaction stalls at the amine intermediate (observed by LC-MS).

    • Root Cause:[3][7] Failure to isomerize from E to Z.

    • Solution: Add a catalytic amount of p-TsOH (p-Toluenesulfonic acid) or increase reaction temperature. For Protocol B, ensure a reflux step is included after H2 removal.

  • Problem: Low yield due to water solubility.

    • Root Cause:[3][7] Some quinolinones (especially with polar side chains) are amphoteric.

    • Solution: Adjust workup pH to the isoelectric point (usually pH 6-7) to maximize precipitation. Avoid aqueous extraction; use evaporation and trituration.

  • Problem: "Black tar" formation in Fe/AcOH.

    • Root Cause:[3][7][8] Polymerization of the cinnamide double bond or oxidation of the amine.

    • Solution: Ensure inert atmosphere (N2) during the reflux. Reduce reaction time; stop immediately upon TLC completion.

References

  • Brown, D. et al. "Quinoline as a privileged scaffold in modern drug discovery." Chemical Biology & Drug Design. (General context on scaffold importance).
  • Sridharan, V. et al. "Recent Advances in the Synthesis of 2-Quinolones." Organic Preparations and Procedures International. (Review of synthetic methodologies).
  • McNulty, J. et al. "Scope and mechanism of the mild and efficient synthesis of quinolines and quinolin-2(1H)-ones." Tetrahedron Letters.
  • BenchChem Protocols. "Reduction of Nitro Groups to Amines using Iron in Acidic Medium." . (Standard operating procedures for nitro reduction).

  • Kappe, C.O. "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition. (Principles applied in Protocol C).

(Note: While specific URLs for academic papers change, the citations above refer to established bodies of work in heterocyclic chemistry logic verified against search results.)

Sources

solid-phase synthesis methods involving o-Nitrocinnamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Solid-Phase Synthesis of Quinolin-2(1H)-ones via o-Nitrocinnamide Intermediates

Executive Summary

This application note details a robust protocol for the solid-phase synthesis (SPS) of quinolin-2(1H)-ones (carbostyrils) utilizing o-nitrocinnamic acid as the primary building block. The method exploits a "cyclative cleavage" strategy, where the formation of the target heterocycle drives its release from the solid support. This approach ensures high purity of the final product, as incomplete intermediates remain bound to the resin.

The o-nitrocinnamide moiety serves as a critical "masked" intermediate. Upon reduction of the nitro group to an amine, the molecule undergoes an intramolecular nucleophilic attack on the resin-bound ester carbonyl, effectively cyclizing to form the quinolinone core while simultaneously cleaving the resin linkage.

Strategic Rationale & Mechanism

In drug discovery, the quinolin-2(1H)-one scaffold is a "privileged structure" found in numerous bioactive compounds exhibiting anticancer, antibacterial, and antiviral properties (e.g., Tipifarnib, Aripiprazole precursors). Traditional solution-phase synthesis often suffers from harsh conditions (Knoevenagel condensation at high temperatures) and tedious purification.

Advantages of this SPS Protocol:

  • Self-Validating Release: Only the fully reduced and cyclized product is released into the solution. Unreacted starting materials or non-cyclized byproducts remain covalently attached to the solid phase.

  • Mild Conditions: The reduction of the nitro group using stannous chloride (SnCl₂) proceeds under neutral conditions compatible with sensitive functional groups.

  • Library Potential: The o-nitrocinnamic acid scaffold can be diversified at the α- or β-positions (via Knoevenagel condensation precursors) or on the aromatic ring before immobilization.

Mechanistic Pathway
  • Immobilization: o-Nitrocinnamic acid is coupled to a hydroxyl-functionalized resin (Wang Resin) via an ester linkage.

  • Reduction: The nitro group is selectively reduced to an aniline derivative using SnCl₂[1][2]·2H₂O.[1][3]

  • Cyclative Cleavage: The newly formed amine acts as an intramolecular nucleophile, attacking the ester carbonyl. This forms the amide bond of the quinolinone ring and displaces the resin as a leaving group.

Experimental Workflow Visualization

The following diagram illustrates the critical path for the synthesis, highlighting the specific chemical transformations and decision points.

G Start Wang Resin (Hydroxyl Linker) Load Loading Step o-Nitrocinnamic Acid DIC / DMAP / DCM Start->Load Inter1 Immobilized Nitro-Ester Load->Inter1 Esterification Reduct Nitro Reduction SnCl₂·2H₂O / DMF (Room Temp, 16h) Inter1->Reduct Inter2 Transient Amino-Ester Reduct->Inter2 -NO₂ to -NH₂ Cyclize Cyclative Cleavage (Spontaneous or 60°C) Intramolecular Amidation Inter2->Cyclize Nucleophilic Attack Final Target Product Quinolin-2(1H)-one (In Solution) Cyclize->Final Product Release Waste Resin Byproduct (Remains on Filter) Cyclize->Waste Solid Support

Caption: Workflow for the cyclative cleavage synthesis of Quinolin-2(1H)-ones from Wang resin-bound o-nitrocinnamic acid.

Detailed Protocol

Materials & Reagents
  • Solid Support: Wang Resin (100–200 mesh, loading 0.8–1.2 mmol/g).[4]

  • Substrate: o-Nitrocinnamic acid (or derivatives).

  • Coupling Reagents:

    
    -Diisopropylcarbodiimide (DIC), 4-Dimethylaminopyridine (DMAP).
    
  • Reducing Agent: Tin(II) chloride dihydrate (SnCl₂·2H₂O).[1][3]

  • Solvents: Dichloromethane (DCM),

    
    -Dimethylformamide (DMF), Methanol (MeOH).
    
Step 1: Resin Loading (Esterification)

Objective: Immobilize the o-nitrocinnamic acid precursor onto the solid support.

  • Swelling: Place Wang resin (1.0 g, ~1.0 mmol) in a solid-phase reaction vessel (fritted syringe or glass reactor). Add DCM (10 mL) and shake gently for 30 minutes. Drain the solvent.[3]

  • Activation: In a separate vial, dissolve o-nitrocinnamic acid (3.0 mmol, 3 equiv) in anhydrous DCM/DMF (9:1, 10 mL). Add DIC (3.0 mmol, 470 µL) and stir for 5 minutes to generate the activated ester.

  • Coupling: Add the activated solution to the swollen resin. Add DMAP (0.1 mmol, 0.1 equiv) as a catalyst.

  • Incubation: Shake the vessel at room temperature for 12–16 hours.

  • Washing: Drain the reaction mixture. Wash the resin extensively to remove excess reagents:

    • DMF (3 × 10 mL)

    • DCM (3 × 10 mL)

    • MeOH (3 × 10 mL)

    • DCM (3 × 10 mL)

  • QC (Optional): Verify loading by weight gain or by cleaving a small aliquot with 50% TFA/DCM and analyzing by HPLC.

Step 2: Nitro Group Reduction

Objective: Convert the nitro group to an amine under mild conditions to trigger cyclization.

  • Preparation: Swell the loaded resin in DMF (10 mL) for 15 minutes.

  • Reagent Preparation: Prepare a 2.0 M solution of SnCl₂·2H₂O in DMF. (Note: Freshly prepared solution is critical to prevent oxidation of Sn(II)).

  • Reaction: Add the SnCl₂ solution (10 mL, ~20 equiv) to the resin.

  • Incubation: Shake at room temperature for 16 hours.

    • Note: The solution may turn yellow/orange.

  • Washing: Drain the solution. Wash the resin thoroughly to remove tin salts (which can be sticky):

    • DMF (3 × 10 mL)

    • DMF/Water (1:1) (3 × 10 mL) – Critical for removing inorganic salts.

    • THF (3 × 10 mL)

    • DCM (3 × 10 mL)

Step 3: Cyclative Cleavage

Objective: Promote the intramolecular reaction to release the product.

  • Conditioning: The reduction step often initiates spontaneous cyclization. However, to ensure completion:

  • Thermal Treatment: Suspend the resin in DMF or Toluene (10 mL). Heat to 60–80°C for 4–6 hours with gentle agitation.

    • Mechanism:[5][6][7] The free amine attacks the ester carbonyl, forming the lactam ring and releasing the molecule from the hydroxyl-resin.

  • Collection: Filter the resin and collect the filtrate . The filtrate contains the desired quinolinone.

  • Resin Wash: Wash the resin with DCM (2 × 5 mL) and combine with the filtrate to ensure quantitative recovery.

Step 4: Work-up and Analysis
  • Concentration: Evaporate the solvent (DMF/DCM) under reduced pressure (Genevac or Rotavap).

  • Purification: The "cyclative cleavage" mechanism yields high purity. If necessary, purify via flash chromatography (SiO₂, EtOAc/Hexane gradient) or preparative HPLC.

  • Characterization: Confirm identity via ¹H NMR (DMSO-d₆) and LC-MS.

    • Diagnostic Signal: Disappearance of the ethyl ester signals (if cleaved from resin) and appearance of the amide NH (broad singlet, ~10–12 ppm).

Data Summary & Troubleshooting

ParameterStandard ConditionOptimization / Alternative
Resin Wang Resin (100-200 mesh)Rink Amide (yields o-amino-cinnamide, no spontaneous cleavage)
Loading DIC / DMAP (16 h)Mitsunobu (PPh₃/DIAD) for sterically hindered acids
Reduction SnCl₂ / DMF (RT)Zn / AcOH (can be harsher); Na₂S₂O₄ (mild, aqueous)
Cleavage Spontaneous or 60°C Heat50% TFA/DCM (if product does not cyclize, yields linear amino-acid)

Troubleshooting Guide:

  • Low Yield: Incomplete reduction is the most common cause. Increase SnCl₂ concentration or reaction time. Ensure the resin is fully swollen in DMF before adding the reducing agent.

  • Tin Contamination: If the final product contains tin residues, dissolve in EtOAc and wash with 1M potassium fluoride (KF) solution. The fluoride forms an insoluble complex with tin, which can be filtered off.

  • Premature Cleavage: Avoid strong acids during the loading step. Wang resin esters are sensitive to TFA.

References

  • Solid-Phase Synthesis of Quinolinones

    • Kwak, S. H., et al. (2015).[8] "Solid-phase synthesis of quinolinone library." ACS Combinatorial Science, 17(1), 60-69.[8]

    • [Link]

  • Tin(II)

    • Bellamy, F. D., & Ou, K. (1984).[9] "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters, 25(8), 839-842.[9][10]

    • [Link][10]

  • Gundersen, L. L. (2002). "Cyclative Cleavage in Solid-Phase Synthesis." Combinatorial Chemistry & High Throughput Screening, 5(7).
  • Quinolinone Biological Activity

    • Wosnitza, M., et al. (2025).[11] "Quinolin-4-ones: Methods of Synthesis and Application in Medicine." International Journal of Molecular Sciences.

    • [Link]

Sources

o-Nitrocinnamide as a Michael Acceptor in Bioconjugation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Michael Acceptors in Modern Bioconjugation

In the realm of chemical biology and drug development, the precise and stable covalent modification of biomolecules is paramount. Bioconjugation, the science of linking molecules, has enabled the creation of sophisticated constructs such as antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, and immobilized enzymes for biocatalysis. Central to many of these technologies is the Michael addition reaction, a versatile and robust method for forming carbon-carbon or carbon-heteroatom bonds.[1][2] This reaction involves the addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[3]

Among the various Michael acceptors utilized in bioconjugation, those that react selectively with the thiol side chain of cysteine residues are of particular interest due to the relatively low abundance and high nucleophilicity of cysteine in proteins.[4] This allows for a degree of site-specificity in protein modification. While maleimides have long been the workhorse in this field, concerns about the stability of the resulting thioether bond have prompted the exploration of alternative Michael acceptors.[5][6]

This guide focuses on the emerging potential of o-nitrocinnamide as a Michael acceptor for bioconjugation. The presence of the nitro group in the ortho position of the cinnamoyl scaffold significantly influences its electrophilicity and reactivity, offering a unique profile for researchers to exploit. Here, we provide an in-depth analysis of the reactivity of o-nitrocinnamide, detailed protocols for its use in bioconjugation, and a comparative assessment against established reagents.

The Chemistry of o-Nitrocinnamide: A Tunable Michael Acceptor

The reactivity of o-nitrocinnamide as a Michael acceptor is rooted in the electronic properties of its α,β-unsaturated amide system, which is further activated by the electron-withdrawing nitro group. The reaction proceeds via a conjugate addition mechanism where a nucleophile, typically a thiolate anion from a cysteine residue, attacks the β-carbon of the double bond.[7]

Figure 1. General mechanism of Michael addition of a thiolate to o-nitrocinnamide.

The reaction is typically base-catalyzed, as the deprotonation of the thiol to the more nucleophilic thiolate is crucial for initiating the attack. The rate of the reaction is therefore pH-dependent, with higher pH values generally leading to faster kinetics. However, at excessively high pH, the risk of side reactions, such as hydrolysis of the amide or reactions with other nucleophilic residues like lysine, increases.[6]

Key Features of o-Nitrocinnamide Reactivity:
  • Tunable Electrophilicity: The electron-withdrawing nitro group enhances the electrophilicity of the β-carbon, promoting the Michael addition. The position and nature of substituents on the aromatic ring can be modified to fine-tune the reactivity.

  • Favorable Kinetics: While specific kinetic data for o-nitrocinnamide is not extensively published, related nitroalkenes have been shown to react rapidly with thiols.[8] The reaction is expected to proceed at a reasonable rate under biocompatible conditions (pH 7-8).

  • Potential for Stable Adducts: The resulting thioether bond is generally stable. However, like other Michael adducts, the potential for a retro-Michael reaction exists, particularly in the presence of high concentrations of other thiols like glutathione in the cellular environment. The stability of the adduct is influenced by the stereoelectronics of the substituent on the nitrogen of the amide.

Comparative Analysis: o-Nitrocinnamide vs. Maleimide

Maleimides are the most commonly used Michael acceptors for cysteine bioconjugation.[4] A comparative analysis with o-nitrocinnamide highlights the potential advantages and disadvantages of this alternative reagent.

Featureo-NitrocinnamideMaleimideReferences
Reaction Mechanism Michael AdditionMichael Addition[1],[4]
Selectivity for Thiols High at pH 7-8Very high at pH 6.5-7.5[6],[4]
Reaction Kinetics Expected to be rapidVery rapid[9],[8]
Adduct Stability Generally stable, potential for retro-Michael reactionProne to retro-Michael reaction and hydrolysis of the succinimide ring[5],[6]
Hydrophilicity Can be tuned with substituentsGenerally more hydrophobic
Synthesis & Functionalization Multi-step synthesis often requiredReadily available with diverse functionalities[9]

While maleimides offer faster kinetics, the stability of the resulting thiosuccinimide adduct is a significant concern in many applications, especially for in vivo studies where thiol exchange with glutathione can lead to premature drug release.[6] The ring-opening hydrolysis of the maleimide adduct can mitigate this, but it introduces heterogeneity. o-Nitrocinnamide offers the potential for a more stable initial adduct, although further studies are needed to fully characterize its long-term stability in biological media.

Experimental Protocols

The following protocols provide a general framework for the use of o-nitrocinnamide in bioconjugation. Optimization of reaction conditions, including pH, temperature, and stoichiometry, is recommended for each specific application.

Protocol 1: Labeling of a Cysteine-Containing Peptide with a Functionalized o-Nitrocinnamide

This protocol describes the labeling of a peptide containing a single cysteine residue with an o-nitrocinnamide derivative functionalized with a reporter group (e.g., a fluorophore or biotin).

Materials:

  • Cysteine-containing peptide

  • Functionalized o-nitrocinnamide (e.g., with a terminal NHS ester for coupling to an amine-containing reporter)

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5

  • Quenching Solution: 100 mM N-acetylcysteine in Reaction Buffer

  • Purification column (e.g., size-exclusion or reversed-phase HPLC)

  • Analytical instruments (e.g., LC-MS, UV-Vis spectrophotometer)

Procedure:

  • Peptide Preparation: Dissolve the cysteine-containing peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL. If the peptide contains disulfide bonds, reduction with a suitable reducing agent (e.g., TCEP) and subsequent removal of the reducing agent will be necessary.

  • Reagent Preparation: Dissolve the functionalized o-nitrocinnamide in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF) to create a 10-20 mM stock solution.

  • Conjugation Reaction: Add a 5-10 fold molar excess of the o-nitrocinnamide stock solution to the peptide solution. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid denaturation of the peptide.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing. The progress of the reaction can be monitored by LC-MS.

  • Quenching: Add a 20-fold molar excess of the Quenching Solution to the reaction mixture to consume any unreacted o-nitrocinnamide. Incubate for 30 minutes at room temperature.

  • Purification: Purify the labeled peptide from excess reagents and byproducts using an appropriate chromatography method.

  • Characterization: Characterize the purified conjugate by LC-MS to confirm the molecular weight and by UV-Vis spectrophotometry to determine the degree of labeling.

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis peptide_prep Dissolve Peptide in Reaction Buffer conjugation Add o-Nitrocinnamide to Peptide Solution peptide_prep->conjugation reagent_prep Dissolve o-Nitrocinnamide in DMSO/DMF reagent_prep->conjugation incubation Incubate 2-4h at RT conjugation->incubation quenching Add N-acetylcysteine to Quench incubation->quenching purification Purify by HPLC quenching->purification characterization Characterize by LC-MS & UV-Vis purification->characterization

Figure 2. Workflow for labeling a cysteine-containing peptide with o-nitrocinnamide.

Protocol 2: Modification of a Protein with o-Nitrocinnamide for Antibody-Drug Conjugate (ADC) Development

This protocol outlines a general procedure for conjugating a cytotoxic drug functionalized with an o-nitrocinnamide linker to an antibody containing engineered cysteine residues.

Materials:

  • Antibody with engineered cysteine(s)

  • o-Nitrocinnamide-linker-drug conjugate

  • Reduction Buffer: 50 mM Tris, 150 mM NaCl, 2 mM EDTA, pH 7.5

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)

  • Conjugation Buffer: 50 mM Tris, 150 mM NaCl, 2 mM EDTA, pH 8.0

  • Quenching Solution: 100 mM N-acetylcysteine in Conjugation Buffer

  • Purification system (e.g., protein A chromatography, size-exclusion chromatography)

  • Analytical instruments (e.g., HIC-HPLC, SEC-HPLC, LC-MS)

Procedure:

  • Antibody Reduction: Treat the antibody with a 10-20 fold molar excess of TCEP in Reduction Buffer for 1-2 hours at 37°C to reduce the interchain disulfides or engineered cysteine disulfides.

  • Buffer Exchange: Remove the excess TCEP by buffer exchange into degassed Conjugation Buffer using a desalting column or tangential flow filtration.

  • Conjugation: Immediately add the o-nitrocinnamide-linker-drug conjugate (dissolved in a minimal amount of a biocompatible organic solvent like DMSO) to the reduced antibody at a molar ratio of 5-10 moles of conjugate per mole of antibody.

  • Incubation: Incubate the reaction for 2-4 hours at room temperature with gentle agitation.

  • Quenching: Add a 20-fold molar excess of the Quenching Solution to cap any unreacted thiols. Incubate for 30 minutes.

  • Purification: Purify the ADC from unconjugated drug-linker and other impurities using an appropriate chromatography method.

  • Characterization: Analyze the purified ADC to determine the drug-to-antibody ratio (DAR), aggregation levels, and in vitro cytotoxicity.

Characterization of o-Nitrocinnamide Bioconjugates

Thorough characterization of the bioconjugate is essential to ensure its quality and functionality.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool to confirm the covalent modification of the biomolecule by determining the mass of the conjugate. For proteins, analysis of the intact protein or its subunits after reduction can provide information on the degree of labeling. Peptide mapping by LC-MS/MS can be used to identify the specific site(s) of modification.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For smaller biomolecules like peptides, 1D and 2D NMR spectroscopy can provide detailed structural information about the adduct, confirming the site of attachment and the stereochemistry of the newly formed bond.[11]

  • Chromatography: High-performance liquid chromatography (HPLC) techniques such as reversed-phase (RP-HPLC), size-exclusion (SEC-HPLC), and hydrophobic interaction chromatography (HIC-HPLC) are used to assess the purity of the conjugate, quantify the degree of labeling, and detect aggregation.

  • UV-Vis Spectroscopy: If the o-nitrocinnamide derivative or the attached reporter group has a distinct chromophore, UV-Vis spectroscopy can be used to determine the concentration of the conjugate and the degree of labeling.

Applications and Future Perspectives

The unique reactivity profile of o-nitrocinnamide opens up a range of potential applications in bioconjugation:

  • Antibody-Drug Conjugates (ADCs): As an alternative to maleimide-based linkers, o-nitrocinnamide could offer improved stability of the ADC in circulation, potentially leading to a wider therapeutic window.[12][13]

  • Chemical Proteomics: o-Nitrocinnamide-based probes can be designed to target and identify specific cysteine-containing proteins in complex biological samples.[8][14]

  • Fluorescent Labeling: The attachment of fluorophores to proteins and other biomolecules via o-nitrocinnamide linkers can facilitate their visualization and tracking in cellular and in vivo imaging studies.

  • Surface Immobilization: Biomolecules can be tethered to solid supports functionalized with o-nitrocinnamide for applications in biosensors, diagnostics, and biocatalysis.

Future research in this area should focus on a more detailed kinetic and stability analysis of o-nitrocinnamide conjugates, the synthesis of a broader range of functionalized derivatives, and the demonstration of their utility in various in vitro and in vivo applications. The development of "clickable" o-nitrocinnamide reagents, for example, containing an azide or alkyne handle, would further expand their versatility in bioconjugation.[15]

Conclusion

o-Nitrocinnamide represents a promising, yet underexplored, Michael acceptor for bioconjugation. Its tunable reactivity and the potential for forming stable thioether adducts make it an attractive alternative to more established reagents like maleimides. While further research is needed to fully elucidate its properties and optimize its use, the foundational principles of Michael addition chemistry provide a strong basis for its application in the development of novel bioconjugates for a wide range of scientific and therapeutic purposes. The protocols and information provided in this guide are intended to serve as a starting point for researchers interested in exploring the potential of this versatile chemical tool.

References

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  • Vitturi, D. A., et al. (2013). The chemical basis of thiol addition to nitro-conjugated linoleic acid, a protective cell-signaling lipid. Journal of Biological Chemistry, 288(34), 24476-24485.
  • SGN-35 (brentuximab vedotin) prescribing information.
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  • Strop, P., Liu, S. H., Dorywalska, M., Delaria, K., Dushin, R. G., Tran, T. T., ... & Farias, S. (2013). Location matters: site of conjugation modulates stability and pharmacokinetics of antibody drug conjugates. Chemistry & biology, 20(2), 161-167.
  • Beck, A., Wagner-Rousset, E., Ayoub, D., Van Dorsselaer, A., & Sanglier-Cianférani, S. (2013). Characterization of therapeutic antibodies and related products. Analytical chemistry, 85(2), 715-736.
  • Lu, D., et al. (2018). Linker-payloads for antibody-drug conjugates.
  • Creative Biolabs. (2025, June 7). Linkers in Antibody-Drug Conjugates.
  • MedchemExpress. (n.d.).
  • Su, D., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889-3907.
  • DeForest, C. A., & Tirrell, D. A. (2020). Site-Selective Protein Modification: From Functionalized Proteins to Functional Biomaterials.
  • Greg T. Hermanson. (n.d.). Thiol-Reactive Crosslinker Chemistry. Thermo Fisher Scientific.
  • Barbas III, C. F., et al. (2013). Rapid, stable, chemoselective labeling of thiols with Julia-Kocienski-like reagents: a serum-stable alternative to maleimide-based protein conjugation.
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  • Protein Labeling Kits. (n.d.). Sino Biological.
  • Badescu, G., et al. (2021). Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit. Frontiers in Chemistry, 9, 698889.
  • Hamann, P. R., et al. (2002). Gemtuzumab ozogamicin, a potent and selective anti-CD33 antibody-calicheamicin conjugate for treatment of acute myeloid leukemia.
  • Jain, N., et al. (2015). Current antibody-drug conjugate linker designs. Pharmaceutical research, 32(11), 3526-3540.
  • BOC Sciences. (n.d.). Maleimide Crosslinkers for Antibody Labeling. BOC Sciences.
  • Wang, P., et al. (2021). Recent Advances about the Applications of Click Reaction in Chemical Proteomics. Molecules, 26(17), 5333.
  • Bruins, J. J., et al. (2019). Inducible, Site-Specific Protein Labeling by Tyrosine Oxidation-Strain-Promoted (4+ 2) Cycloaddition.
  • Lin, S., & Yan, H. (2009). Site specific protein labeling by enzymatic posttranslational modification. Chemical Society Reviews, 38(11), 3117-3131.
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  • Waclawska, I., et al. (2019). Protein Spin Labeling with a Photocaged Nitroxide Using Diels–Alder Chemistry. ChemBioChem, 20(19), 2478-2482.
  • Thermo Fisher Scientific. (n.d.). Bioconjugation and crosslinking technical handbook. Thermo Fisher Scientific.
  • Scigine. (2020, September 15).
  • Ismaili, L., et al. (2022). Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid. Molecules, 27(16), 5108.
  • Bhukta, S., et al. (2021). Target identification of anticancer natural products using a chemical proteomics approach. RSC Chemical Biology, 2(5), 1344-1369.
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Troubleshooting & Optimization

Technical Support Center: Synthesis of o-Nitrocinnamide via Perkin Condensation

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of o-Nitrocinnamide. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and improve the yield and purity of your final product. The synthesis of o-Nitrocinnamide is a two-step process, and this guide will address both the initial Perkin condensation to form o-nitrocinnamic acid and the subsequent amidation to yield the desired o-Nitrocinnamide.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific issues you may encounter during the synthesis of o-Nitrocinnamide, providing explanations and actionable solutions.

Part 1: Perkin Condensation for o-Nitrocinnamic Acid

Question: My Perkin condensation reaction resulted in a low yield of o-nitrocinnamic acid. What are the likely causes and how can I improve it?

Answer:

Low yields in the Perkin condensation of o-nitrobenzaldehyde are a common issue and can often be attributed to several factors. Here’s a breakdown of potential causes and their solutions:

  • Moisture Contamination: The Perkin reaction is highly sensitive to moisture, which can hydrolyze the acetic anhydride, rendering it ineffective for the reaction.[1]

    • Solution: Ensure all glassware is thoroughly oven-dried or flame-dried before use. Use freshly opened or properly stored anhydrous reagents. It is particularly important to use freshly fused and powdered anhydrous sodium acetate as the base.[1]

  • Impure Reactants: The purity of your starting materials is critical. o-Nitrobenzaldehyde can oxidize to o-nitrobenzoic acid upon exposure to air and light, which will not participate in the condensation.

    • Solution: Use freshly distilled or purified o-nitrobenzaldehyde. The purity of the aldehyde can be checked by its melting point.

  • Suboptimal Reaction Temperature and Time: The Perkin condensation typically requires high temperatures to proceed to completion.[1] Insufficient heating or a shortened reaction time will result in incomplete conversion.

    • Solution: The reaction mixture should be heated in an oil bath to a temperature of around 180°C for several hours.[1] Monitor the reaction progress using thin-layer chromatography (TLC) to determine the optimal reaction time.

  • Inefficient Base: The choice and condition of the base are crucial. While sodium acetate is commonly used, its effectiveness can be compromised if it is not completely anhydrous.

    • Solution: Use freshly fused and finely powdered anhydrous sodium acetate to maximize its surface area and reactivity. Alternatively, other weak bases like potassium acetate or triethylamine can be used.

Question: I observed the formation of a dark, resinous, or tarry substance in my reaction flask. What is this byproduct and how can I prevent its formation?

Answer:

The formation of dark, resinous materials is a frequent side reaction in Perkin condensations, especially when using reactive aldehydes like o-nitrobenzaldehyde. This is often due to self-condensation or polymerization of the aldehyde under the high-temperature, basic conditions of the reaction.[1]

  • Cause: The electron-withdrawing nitro group in o-nitrobenzaldehyde makes the carbonyl carbon more electrophilic and thus more susceptible to side reactions.[2]

  • Prevention:

    • Temperature Control: Avoid excessive heating. While the reaction requires a high temperature, overshooting the optimal range can accelerate the formation of these byproducts. Maintain a stable temperature using a well-controlled oil bath.

    • Purity of Aldehyde: Use purified o-nitrobenzaldehyde, as impurities can catalyze polymerization.

    • Reaction Time: Do not prolong the reaction unnecessarily. Monitor the reaction by TLC and stop the heating once the starting material is consumed.

Part 2: Amidation of o-Nitrocinnamic Acid

Question: My amidation reaction to form o-Nitrocinnamide is giving a low yield. What are the best methods for this conversion and what are the potential pitfalls?

Answer:

The conversion of a carboxylic acid to a primary amide can be challenging due to the acidic nature of the carboxylic acid and the basicity of the amine (in this case, ammonia). A direct reaction between o-nitrocinnamic acid and ammonia will primarily result in an acid-base reaction, forming the ammonium salt, which requires very high temperatures to dehydrate to the amide.[3] More efficient methods involve activating the carboxylic acid.

  • Method 1: Formation of an Acid Chloride Intermediate: This is a classic and reliable two-step approach.

    • Activation: Convert o-nitrocinnamic acid to o-nitrocinnamoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[3][4]

    • Amidation: The resulting acid chloride is then reacted with a source of ammonia, such as aqueous ammonia or ammonium chloride, to form the amide.[5]

    • Troubleshooting:

      • Incomplete Acid Chloride Formation: Ensure an excess of the chlorinating agent is used and that the reaction goes to completion. Thionyl chloride can be removed by distillation after the reaction.[6]

      • Side Reactions with Thionyl Chloride: Using a large excess of thionyl chloride can lead to side reactions. A slight excess (1.2-1.5 equivalents) is usually sufficient.[6]

      • Hydrolysis of Acid Chloride: The acid chloride is highly reactive and moisture-sensitive. Ensure all subsequent steps are carried out under anhydrous conditions until the addition of the amine.

  • Method 2: Use of Coupling Agents: Modern peptide coupling agents provide a milder and often one-pot alternative for amide bond formation.

    • Reagents: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or N,N'-Dicyclohexylcarbodiimide (DCC) can be used to activate the carboxylic acid in situ, allowing for direct reaction with an amine.[7][8][9] Additives such as 1-hydroxybenzotriazole (HOBt) can be used to minimize side reactions and improve yields.[10]

    • Troubleshooting:

      • Byproduct Removal: DCC forms a dicyclohexylurea (DCU) byproduct that is often difficult to remove due to its low solubility.[9] EDCI forms a water-soluble urea byproduct, which simplifies the workup.[7]

      • Side Product Formation: The activated carboxylic acid intermediate (an O-acylisourea) can rearrange to an inactive N-acylurea. The use of additives like HOBt helps to prevent this.[7]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Perkin condensation?

A1: The Perkin reaction is an aldol-type condensation.[3][11] The mechanism involves the following key steps:

  • Formation of a Carbanion: A weak base, typically the sodium or potassium salt of the carboxylic acid corresponding to the anhydride (e.g., sodium acetate), removes an α-hydrogen from the acid anhydride to form a resonance-stabilized carbanion (enolate).[2][12]

  • Nucleophilic Attack: The carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aromatic aldehyde (o-nitrobenzaldehyde).[12]

  • Intermediate Formation and Acyl Transfer: This attack forms a tetrahedral intermediate. An intramolecular acyl transfer then occurs.[2][13]

  • Elimination and Hydrolysis: Subsequent elimination of a water molecule and hydrolysis of the anhydride yields the α,β-unsaturated carboxylic acid (o-nitrocinnamic acid).[14]

Q2: How does the ortho-nitro group on the benzaldehyde affect the Perkin condensation?

A2: The electron-withdrawing nature of the nitro group at the ortho position has a significant impact on the reactivity of the benzaldehyde. It increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the carbanion generated from the acetic anhydride.[2] This generally leads to a faster reaction rate compared to unsubstituted benzaldehyde.

Q3: What are the optimal molar ratios of reactants for the Perkin condensation of o-nitrobenzaldehyde?

A3: While the optimal ratios may require some empirical optimization, a good starting point based on established procedures for similar reactions is a slight excess of the acid anhydride and a near-stoichiometric amount of the base relative to the aldehyde.

ReagentMolar Ratio (relative to o-Nitrobenzaldehyde)
o-Nitrobenzaldehyde1.0
Acetic Anhydride1.5 - 2.0
Anhydrous Sodium Acetate1.0 - 1.5

Q4: What are some suitable solvents for the purification of o-nitrocinnamic acid and o-Nitrocinnamide?

A4: For o-nitrocinnamic acid, recrystallization can be performed from boiling 95% ethanol or benzene.[1] For o-Nitrocinnamide, a suitable solvent system for recrystallization would likely be an alcohol-water mixture or another polar organic solvent, though this may require some experimentation to find the optimal conditions.

Experimental Protocols

Protocol 1: Synthesis of o-Nitrocinnamic Acid via Perkin Condensation

This protocol is adapted from a well-established procedure for the synthesis of m-nitrocinnamic acid in Organic Syntheses.[1]

Materials:

  • o-Nitrobenzaldehyde

  • Acetic anhydride

  • Anhydrous sodium acetate (freshly fused and powdered)

  • Concentrated hydrochloric acid

  • Aqueous ammonia

  • 95% Ethanol

  • Distilled water

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, combine o-nitrobenzaldehyde (e.g., 0.33 moles), freshly fused and powdered anhydrous sodium acetate (e.g., 0.48 moles), and acetic anhydride (e.g., 0.68 moles).

  • Thoroughly mix the reactants and heat the mixture in an oil bath at 180°C for approximately 8-10 hours.

  • After cooling slightly, pour the reaction mixture into a beaker containing 300-400 mL of water and stir vigorously.

  • Filter the crude product by suction and wash it several times with water.

  • Dissolve the solid in a solution of aqueous ammonia (e.g., 20 mL in 200 mL of water).

  • Filter the solution to remove any insoluble impurities.

  • Slowly pour the filtrate into a solution of dilute hydrochloric acid (e.g., 15 mL of concentrated HCl in 200 mL of water) with constant stirring to precipitate the o-nitrocinnamic acid.

  • Filter the precipitated acid, wash with a small amount of cold water, and dry.

  • For further purification, recrystallize the crude product from boiling 95% ethanol.

Protocol 2: Synthesis of o-Nitrocinnamide from o-Nitrocinnamic Acid

This protocol describes a general method for the amidation of a carboxylic acid via an acid chloride intermediate.

Materials:

  • o-Nitrocinnamic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Toluene or Dichloromethane (DCM)

  • Concentrated aqueous ammonia

  • Ice

Procedure:

  • Acid Chloride Formation: In a round-bottomed flask equipped with a reflux condenser and a gas trap, suspend o-nitrocinnamic acid (e.g., 1 equivalent) in anhydrous toluene or DCM.

  • Add thionyl chloride (e.g., 1.5 equivalents) dropwise at room temperature.

  • Gently reflux the mixture for 1-2 hours until the evolution of HCl gas ceases.

  • Remove the excess thionyl chloride and solvent under reduced pressure.

  • Amidation: Cool the flask containing the crude o-nitrocinnamoyl chloride in an ice bath.

  • Slowly and carefully add concentrated aqueous ammonia dropwise with vigorous stirring. A precipitate of o-Nitrocinnamide will form.

  • Continue stirring for 30 minutes in the ice bath.

  • Filter the solid product, wash thoroughly with cold water, and dry.

  • The crude o-Nitrocinnamide can be purified by recrystallization from a suitable solvent like an ethanol/water mixture.

Visualizations

Perkin Condensation Mechanism

Perkin_Condensation start Acetic Anhydride + o-Nitrobenzaldehyde enolate Anhydride Enolate (Carbanion) start->enolate Base (e.g., NaOAc) abstracts α-H intermediate1 Tetrahedral Intermediate enolate->intermediate1 Nucleophilic attack on aldehyde acyl_transfer Intramolecular Acyl Transfer intermediate1->acyl_transfer Rearrangement elimination Elimination of Water acyl_transfer->elimination Dehydration hydrolysis Hydrolysis elimination->hydrolysis Acid/Base Workup product o-Nitrocinnamic Acid hydrolysis->product

Caption: Mechanism of the Perkin condensation for the synthesis of o-nitrocinnamic acid.

Troubleshooting Workflow for Low Yield in Perkin Condensation

Troubleshooting_Workflow start Low Yield of o-Nitrocinnamic Acid check_moisture Check for Moisture (Reagents & Glassware) start->check_moisture check_reactants Check Purity of o-Nitrobenzaldehyde start->check_reactants check_conditions Verify Reaction Temperature & Time start->check_conditions check_base Evaluate Base (Anhydrous & Powdered) start->check_base dry_reagents Solution: Use Anhydrous Reagents & Dry Glassware check_moisture->dry_reagents Moisture Present purify_aldehyde Solution: Purify Aldehyde (Distillation/Recrystallization) check_reactants->purify_aldehyde Impurity Suspected optimize_conditions Solution: Ensure Temp is ~180°C & Monitor by TLC check_conditions->optimize_conditions Suboptimal improve_base Solution: Use Freshly Fused & Powdered NaOAc check_base->improve_base Inefficient

Caption: A logical workflow for troubleshooting low yields in the Perkin condensation.

References

  • Thayer, F. K. (1925). m-NITROCINNAMIC ACID. Organic Syntheses, 5, 83. doi:10.15227/orgsyn.005.0083 [Link]

  • DeTar, D. F. (1955). trans-o-NITRO-α-PHENYLCINNAMIC ACID. Organic Syntheses, 35, 82. doi:10.15227/orgsyn.035.0082 [Link]

  • Study.com. (n.d.). "para"-nitrobenzaldehyde reacts faster than benzaldehyde in the Perkin reaction while p-N,N-dimethylaminobenzaldehyde is much less reactive toward the same nucleophile. Explain. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]

  • Subirós-Funosas, A., et al. (2013). OxymaPure/DIC: An Efficient Reagent for the Synthesis of Racemization-Free N-Protected Amino Aldehydes. Organic Syntheses, 90, 306-316. doi:10.15227/orgsyn.090.0306 [Link]

  • Khattab, S. N., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 20(24), 7331-7335. doi:10.1016/j.bmcl.2010.10.051 [Link]

  • Pharm D GURU. (2025, November 15). PERKIN CONDENSATION. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of organic nitriles from organic carboxylic acid primary amides.
  • Online Organic Chemistry Tutor. (2025, April 27). Perkin Reaction. Retrieved from [Link]

  • Chen, C., et al. (2018). Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. Molecules, 23(3), 597. doi:10.3390/molecules23030597 [Link]

  • Unacademy. (n.d.). Perkin Reaction Mechanism - JEE Chemistry. Retrieved from [Link]

  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Perkin reaction. Retrieved from [Link]

  • ResearchGate. (2014, November 17). What is the effect of excess thionyl chloride on amide formation ( aromatic acid chloride and aromatic amine) ?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride). Retrieved from [Link]

  • Waldmann, H., & Pitschak, G. (1933). Some Condensation Reactions of Arylalkylnitriles. Journal of the American Chemical Society, 55(9), 3655-3659. doi:10.1021/ja01336a037 [Link]

Sources

Technical Support Center: Advanced Coupling Strategies for o-Nitrocinnamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: STERIC-NO2-CIN-001 Assigned Specialist: Senior Application Scientist

The Engineering Challenge: The "Ortho-Nitro" Effect

You are likely experiencing low conversion (<30%) or messy reaction profiles when attempting to couple o-nitrocinnamic acid with an amine. This is not a standard amide coupling; it is a steric and electronic bottleneck.

The Problem Matrix
  • Steric Shielding: The nitro group at the ortho position creates a "molecular wall." It forces the aromatic ring to twist out of planarity with the alkene, but more critically, it physically blocks the trajectory of the incoming amine nucleophile toward the carbonyl carbon.

  • Electronic Deactivation: While the nitro group is electron-withdrawing (making the carboxylic acid more acidic), it destabilizes the tetrahedral intermediate formed during nucleophilic attack.

  • The Michael Acceptor Risk: o-Nitrocinnamic acid is an

    
    -unsaturated system. If activation of the carbonyl is too slow, strong amine nucleophiles may attack the 
    
    
    
    -carbon (Michael Addition) instead of the carbonyl, leading to irreversible side products.

Strategic Workflow: Decision Logic

Do not guess. Follow this logic gate to select the correct protocol based on your specific substrate constraints.

CouplingStrategy Start START: o-Nitrocinnamic Acid Coupling CheckAmine Analyze Amine Nucleophile Start->CheckAmine IsHindered Is the Amine Hindered? (e.g., t-butyl, aniline, N-methyl) CheckAmine->IsHindered Standard Protocol A: T3P Activation (High Yield, Low Epimerization) IsHindered->Standard No (Primary/Linear) Force Protocol B: Acid Chloride (Ghosez's Reagent) IsHindered->Force Yes (Secondary/Aromatic) CheckLCMS Checkpoint: LCMS/TLC (After 1h activation) Standard->CheckLCMS Force->CheckLCMS Success Proceed to Workup CheckLCMS->Success Active Ester/Chloride Formed Fail Switch Strategy CheckLCMS->Fail Starting Material Remains Fail->Force If T3P failed

Figure 1: Decision tree for reagent selection based on steric demand.

Protocol A: T3P (Propylphosphonic Anhydride) System

Best for: General synthesis, scale-up, and preventing Michael addition side-reactions. T3P acts as a kinetic scavenger, driving the reaction forward without requiring high heat.

The Mechanism

T3P forms a mixed anhydride with the carboxylic acid.[1] The byproduct is a water-soluble phosphonate, simplifying purification.[1]

Step-by-Step Protocol
  • Stoichiometry Setup:

    • o-Nitrocinnamic Acid: 1.0 equiv

    • Amine: 1.1 – 1.2 equiv

    • Base (DIPEA or N-Methylmorpholine): 3.0 – 4.0 equiv

    • T3P (50% w/w in EtOAc or DMF): 1.5 – 2.0 equiv

    • Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is poor).[1] Concentration: 0.1 M.

  • Activation Sequence (Crucial):

    • Dissolve the Acid and Base in the solvent at 0 °C .

    • Add T3P dropwise.

    • Wait 20 minutes. Why? You must allow the active mixed anhydride to form before the amine sees the Michael acceptor.

  • Coupling:

    • Add the Amine.[1][2][3][4][5][6][7]

    • Allow to warm to Room Temperature (RT). Stir for 2–12 hours.

  • Self-Validation (The "Methanol Quench"):

    • Troubleshooting Check: Take a 50 µL aliquot. Add 100 µL Methanol.

    • Run LCMS.

    • Result: If you see the Methyl Ester of your acid, activation was successful. If you see only Acid, T3P failed (move to Protocol B).

  • Workup:

    • Wash reaction mixture with water (x2), Sat. NaHCO₃ (x2), and Brine.

    • T3P byproducts wash away in water.[1]

Protocol B: The "Nuclear Option" (Ghosez’s Reagent)

Best for: Extremely hindered amines (anilines), unreactive substrates, or when T3P fails. Reagent: 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez's Reagent).

Why not Thionyl Chloride ( )?

Thionyl chloride generates HCl and heat, which can degrade the alkene or cause polymerization of nitrocinnamic derivatives. Ghosez’s reagent generates the acid chloride under neutral conditions .

Step-by-Step Protocol
  • Acid Chloride Formation:

    • Dissolve o-Nitrocinnamic Acid (1.0 equiv) in dry DCM (0.2 M).

    • Add Ghosez’s Reagent (1.2 – 1.5 equiv).

    • Stir at RT for 1–2 hours.

    • Visual Cue: The reaction often becomes homogeneous as the acid chloride forms.

  • Validation (Mandatory):

    • Quench a small aliquot with MeOH. Check TLC/LCMS.

    • Pass: Quantitative conversion to Methyl Ester.

    • Fail: Starting material remains. Action: Add 0.5 equiv more Ghosez’s reagent and heat to 40 °C.

  • Coupling:

    • Once acid chloride formation is confirmed, cool to 0 °C.

    • Add a solution of Amine (1.1 equiv) and Pyridine (1.5 equiv) in DCM.

    • Note: Pyridine acts as an acid scavenger for the HCl generated during the coupling step (not the activation step).

Troubleshooting & FAQs

Data Summary: Common Failure Modes
SymptomProbable CauseCorrective Action
Low Yield (<30%) Incomplete activation due to sterics.Switch from EDC/HATU to Protocol B (Ghosez) .
Side Product: M+Amine Michael Addition: Amine attacked the double bond.Use Protocol A . Pre-activate acid with T3P for 30 mins before adding amine. Keep temp < 25°C.
Starting Material Remains Hydrolysis of active ester by wet solvent.Use anhydrous solvents (DMF/DCM). Ensure base is dry (distilled DIPEA).
Product is "Stuck" in Water Product is too polar or zwitterionic.Do not use aqueous workup. Evaporate DMF/EtOAc and load directly onto Reverse Phase (C18) Flash column.
Frequently Asked Questions

Q: Can I use HATU for this? A: You can try, but HATU is bulky.[8] The o-nitro group combined with the bulky HATU active ester often prevents the amine from approaching. T3P is sterically smaller; Acid Chlorides are the smallest activated species (


), making them superior for ortho-substituted couplings.

Q: My reaction turns black/tarry. A: This suggests polymerization of the double bond or decomposition.

  • Add a radical inhibitor (BHT, 1 mol%) to the reaction.

  • Exclude light (wrap flask in foil) as nitro-compounds can be light-sensitive.

  • Ensure you are not using strong exotherms (add reagents slowly at 0 °C).

Q: How do I remove excess T3P? A: It is chemically impossible to have "excess T3P" in the organic layer after a proper workup. T3P hydrolyzes to Propylphosphonic acid, which is completely water-soluble at pH > 7. Wash with 1M NaOH or Sat. NaHCO₃.

References

  • T3P Mechanism & Utility

    • Propylphosphonic Anhydride (T3P®): An Expedient Reagent for Organic Synthesis.
    • Source: ResearchG
  • Ghosez's Reagent (Neutral Acid Chloride Synthesis)

    • 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez's Reagent).

    • Source: Sigma-Aldrich / Organic Syntheses.
  • Steric Hindrance Reviews

    • The Synthesis of Sterically Hindered Amides.[3][9]

    • Source: Chimia (Swiss Chemical Society).
  • Amide Coupling in Medicinal Chemistry

    • Amide Bond Form
    • Source: Common Organic Chemistry.

Sources

Validation & Comparative

Comparative Guide: o-Nitrocinnamide vs. p-Nitrocinnamide NMR Analytics

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the NMR spectral characteristics of o-nitrocinnamide (ONC) and p-nitrocinnamide (PNC). It is designed for researchers requiring definitive identification of these isomers in synthetic workflows, particularly during drug development where regioisomer purity is critical.

Executive Summary

The distinction between o-nitrocinnamide and p-nitrocinnamide in


 NMR relies primarily on the aromatic splitting patterns  and the chemical shift of the vinylic 

-proton
.
  • p-Nitrocinnamide: Characterized by a symmetric AA'BB' aromatic system (appearing as two distinct doublets) and a planar conjugated system that maximizes resonance deshielding.

  • o-Nitrocinnamide: Characterized by a complex ABCD aromatic system (four distinct signals) and steric interactions that often twist the nitro group, altering the magnetic environment of the alkene.

Critical Identifier: The symmetry of the para isomer versus the complexity of the ortho isomer is the most robust self-validating spectral feature.

Structural Analysis & Numbering System

To interpret the data accurately, we must establish a consistent numbering system. The "Ortho" and "Para" designations refer to the position of the nitro group relative to the acrylamide side chain.

Figure 1: Chemical Structures & Atom Assignment

This diagram defines the atom mapping used in the spectral tables below.

Structures cluster_ortho o-Nitrocinnamide (ONC) cluster_para p-Nitrocinnamide (PNC) O_Struct Ortho-Isomer (Steric Clash at H-beta) P_Struct Para-Isomer (Planar/Symmetric) O_Struct->P_Struct Regioisomers

Caption: Structural comparison highlighting the steric environment of the ortho-isomer vs. the symmetry of the para-isomer.

Theoretical Grounding: The "Why" Behind the Shifts

Electronic Effects (The Para Case)

In p-nitrocinnamide , the nitro group (


) and the acrylamide group are on opposite ends of the benzene ring.
  • Mechanism: Through-conjugation (mesomeric effect) is efficient. The

    
     group withdraws electron density from the ring and the alkene 
    
    
    
    -carbon.
  • Result: The aromatic protons appear as two "doublets" (strictly an AA'BB' system). The vinylic protons show large trans-coupling (

    
    ).
    
Steric & Anisotropic Effects (The Ortho Case)

In o-nitrocinnamide , the nitro group is adjacent to the alkene chain.

  • Mechanism: Steric hindrance between the bulky

    
     group and the vinylic 
    
    
    
    -proton forces the nitro group (or the alkene) to rotate out of planarity.
  • Result: This breaks the symmetry completely. You observe four distinct aromatic signals. Furthermore, the magnetic anisotropy of the nitro group (the "deshielding cone") specifically impacts the vinylic

    
    -proton, often shifting it downfield compared to the para isomer, provided the geometry holds the proton in the cone.
    

Experimental Protocol: Sample Preparation

Standardization is key to reproducible chemical shifts, especially for amides where concentration affects hydrogen bonding.

Workflow: NMR Acquisition

Protocol Start Sample Isolation (Dry Solid) Solvent Solvent Selection DMSO-d6 (99.9% D) Start->Solvent Hygroscopic Check Prep Dissolution 10-15 mg in 0.6 mL Solvent->Prep Vortex/Sonicate Acq Acquisition 1H (16 scans), 13C (1024 scans) Relaxation delay (d1) = 2s Prep->Acq Transfer to Tube Process Processing Ref: DMSO residual pentet @ 2.50 ppm Acq->Process Fourier Transform

Caption: Standardized workflow for acquiring high-fidelity NMR data for cinnamides in DMSO-d6.

Protocol Notes:

  • Solvent: DMSO-d6 is mandatory. Cinnamides have poor solubility in

    
    , and the amide protons (
    
    
    
    ) broaden significantly in chloroform due to quadrupole broadening and exchange.
  • Reference: Calibrate to the residual DMSO pentet at 2.50 ppm (

    
    ) and 39.5 ppm  (
    
    
    
    ).
  • Concentration: Maintain

    
     to prevent amide dimerization shifts.
    

Comparative Data Analysis

Table 1: Representative NMR Chemical Shifts (DMSO-d6)

Values are approximate (


 ppm) and depend on concentration/temperature.
Proton Assignmentp-Nitrocinnamide (

ppm)
o-Nitrocinnamide (

ppm)
Multiplicity & Coupling
Amide (

)
7.65 (br s), 7.20 (br s)7.70 (br s), 7.25 (br s)Broad singlets (restricted rotation)
Vinylic

(

)
7.55 - 7.65 7.80 - 7.95 Doublet,

(Trans)
Vinylic

(

)
6.75 - 6.856.65 - 6.75Doublet,

(Trans)
Aromatic (Ortho to

)
8.258.05 - 8.15Doublet (Para) vs. Multiplet (Ortho)
Aromatic (Meta to

)
7.857.60 - 7.80Doublet (Para) vs. Multiplet (Ortho)
Table 2: Key NMR Signals (DMSO-d6)
Carbon Typep-Nitrocinnamide (ppm)o-Nitrocinnamide (ppm)Differentiation Note
Carbonyl (

)
~165.5~165.2Minimal difference.
Ipso-Carbon (

)
~148.0~148.5Deshielded quaternary carbon.
Vinylic

-Carbon
138.5 134.0 - 136.0 Significant shift due to steric twist.
Vinylic

-Carbon
124.5126.0-

Detailed Spectral Interpretation

A. The Aromatic Region (The "Fingerprint")
  • p-Nitrocinnamide: You will see two dominant doublets in the aromatic region (integrating to 2H each).

    • 
       ppm: Protons ortho to the nitro group (deshielded).
      
    • 
       ppm: Protons meta to the nitro group.
      
    • Note: While often called "doublets," this is an AA'BB' system. Zooming in reveals fine splitting (roofing effect).

  • o-Nitrocinnamide: You will see a complex set of signals (ABCD system) integrating to 1H each.

    • The proton ortho to the nitro group (C3-H) is the most downfield aromatic signal (~8.1 ppm).

    • The other three protons appear as overlapping triplets/doublets between 7.6 and 7.9 ppm.

B. The Vinylic Region (The "Geometry Check")

Both isomers are predominantly Trans (E) due to synthetic stability.

  • Look for the coupling constant (

    
    ).[1] A value of 15.5 – 16.0 Hz  confirms the Trans geometry.
    
  • Shift Difference: The

    
    -proton in the ortho isomer is typically downfield  (higher ppm) compared to the para isomer. This is due to the proximity of the nitro group's electron-withdrawing cone and van der Waals deshielding.
    
C. The Amide Protons

In DMSO-d6, primary amides (


) show two non-equivalent protons due to the partial double bond character of the C-N bond (restricted rotation).
  • 
     (Trans to Carbonyl Oxygen):  More deshielded (~7.7 ppm).
    
  • 
     (Cis to Carbonyl Oxygen):  Less deshielded (~7.2 ppm).
    
  • Warning: These peaks are broad and temperature-dependent. Do not use them for identification; use them only to confirm the amide functional group.

Decision Logic for Isomer Identification

Use this logic gate to validate your product.

DecisionTree cluster_validate Secondary Validation Start Analyze Aromatic Region (7.5 - 8.5 ppm) SymCheck Is the pattern Symmetric (2 sets of peaks)? Start->SymCheck Para Identify as p-Nitrocinnamide SymCheck->Para Yes (AA'BB' System) OrthoCheck Are there 4 distinct proton environments? SymCheck->OrthoCheck No Ortho Identify as o-Nitrocinnamide OrthoCheck->Ortho Yes (ABCD System) BetaCheck Check Vinylic Beta-H (Is it > 7.8 ppm?) OrthoCheck->BetaCheck Ambiguous? BetaCheck->Para No (~7.6 ppm) BetaCheck->Ortho Yes (Deshielded)

Caption: Logic flow for differentiating regioisomers based on aromatic symmetry and vinylic shifts.

References

  • Spectral Database for Organic Compounds (SDBS). SDBS No. 4679 (p-Nitrocinnamic acid) & Analogues. National Institute of Advanced Industrial Science and Technology (AIST). [Link]

  • Reich, H. J. WinPLT NMR Coupling Constants & Spin Systems. University of Wisconsin-Madison. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for amide shift theory and solvent effects).
  • PubChem. Compound Summary: 3-Nitrocinnamic acid (Acid precursor data). National Library of Medicine. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1] J. Org.[1][2] Chem. 1997, 62, 21, 7512–7515. (For DMSO/Water referencing). [Link]

Sources

Technical Guide: Mass Spectrometry Differentiation of o-Nitrocinnamide Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Problem Definition

In drug development and synthetic organic chemistry, o-Nitrocinnamide (


, MW 192.17 Da) is a critical intermediate often encountered alongside its regioisomers, m-Nitrocinnamide  and p-Nitrocinnamide .

While these isomers share identical molecular weights and elemental compositions, their biological activities and synthetic reactivities differ drastically. Standard low-resolution MS (Single Quad) cannot distinguish them based on the parent ion alone.

This guide details the Ortho-Effect , a specific fragmentation mechanism inherent to the ortho-isomer. By leveraging this effect, researchers can unambiguously identify o-Nitrocinnamide using Tandem Mass Spectrometry (MS/MS) or Electron Ionization (EI), eliminating the need for time-consuming NMR validation during high-throughput screening.

The Core Mechanism: The "Ortho-Effect"[1]

The definitive differentiator in the mass spectrum of o-Nitrocinnamide is the Ortho-Effect . This phenomenon is absent in meta and para isomers due to the spatial distance between the nitro group and the cinnamide side chain.

Mechanism of Action

In the ortho configuration, the oxygen atom of the nitro group (


) is sterically proximate to the hydrogen atoms of the alkene chain (

) or the amide group. Upon ionization (EI or CID), this proximity facilitates an intramolecular hydrogen abstraction, leading to the expulsion of a hydroxyl radical (

) or water molecule.
  • o-Isomer: Dominant loss of

    
     (
    
    
    
    ) or interaction leading to cyclization.
  • p-Isomer: The nitro group is isolated. Fragmentation follows standard nitro-aromatic pathways: sequential loss of

    
     (
    
    
    
    ) and
    
    
    (
    
    
    ).
Pathway Visualization

The following diagram illustrates the intramolecular rearrangement unique to the ortho-isomer.

OrthoEffect Parent o-Nitrocinnamide (M+) m/z 192 Inter Cyclic Intermediate (H-Abstraction) Parent->Inter Ortho-Interaction (Nitro O attacks side chain H) Frag_NO2 Fragment [M-NO2]+ m/z 146 Parent->Frag_NO2 Standard Cleavage (Minor in Ortho) Frag_OH Fragment [M-OH]+ m/z 175 Inter->Frag_OH Loss of OH radical (Diagnostic Path) Caption Figure 1: The Ortho-Effect Mechanism. The red path is unique to the o-isomer.

Comparative Fragmentation Analysis

The following data compares the fragmentation patterns under Electron Ionization (70 eV) or ESI-MS/MS (CID).

Diagnostic Ion Table
Ion Identitym/z (Nominal)o-Nitrocinnamide Intensityp-Nitrocinnamide IntensityMechanistic Origin
Molecular Ion (

)
192 HighHighParent Molecule
[M - OH]

175 High (Diagnostic) < 5% (Negligible)Ortho-Effect (H-abstraction by

)
[M - NH

]

176 MediumMediumAmide cleavage (Cinnamoyl cation formation)
[M - NO

]

146 MediumHigh (Base Peak) C-N bond cleavage (Standard Nitro loss)
[M - NO]

162 LowMediumNitro-Nitrite rearrangement
[C

H

]

102 HighHighLoss of substituents (Styrenyl cation)
Interpretation Guide
  • If m/z 175 is prominent: The sample is o-Nitrocinnamide . The loss of 17 Da (OH) is chemically forbidden for the para isomer without complex skeletal rearrangement.

  • If m/z 146 is the Base Peak: The sample is likely p-Nitrocinnamide (or m-). The direct cleavage of the nitro group is the path of least resistance when no ortho-interaction is possible.

Experimental Protocol: Isomer Differentiation

To replicate these results, use the following validated workflow. This protocol is designed for LC-MS/MS (ESI) but is adaptable to GC-MS (EI).

Reagents & Setup
  • Solvent: Methanol/Water (50:50) + 0.1% Formic Acid.

  • Concentration: 10 µg/mL (Direct Infusion or HPLC).

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) to capture both fragile and stable fragments.

Step-by-Step Workflow
  • System Blank: Inject pure solvent to ensure no carryover of previous nitro-aromatics (sticky compounds).

  • Q1 Scan (Full Scan): Confirm parent ion presence at

    
     193 (
    
    
    
    for ESI) or 192 (
    
    
    for EI).
  • Product Ion Scan (MS2): Select parent ion and fragment.

  • Data Processing: Extract Ion Chromatograms (EIC) for

    
     175/176 and 
    
    
    
    146/147.
  • Ratio Calculation: Calculate the Ratio

    
    .
    
Decision Logic (Automated Identification)

DecisionTree Start Input: Unknown Nitrocinnamide Select Precursor m/z 192/193 Step1 Perform MS/MS Fragmentation Start->Step1 Check Check Intensity of [M-OH] (m/z 175/176) Step1->Check Result_Ortho High Intensity (>20%) IDENTIFIED: o-Nitrocinnamide Check->Result_Ortho Yes Result_Para Low/Absent (<5%) Check [M-NO2] (m/z 146) Check->Result_Para No Final_Para Base Peak = [M-NO2] IDENTIFIED: p-Nitrocinnamide Result_Para->Final_Para Caption Figure 2: Decision Logic for Isomer Identification

Application in Drug Development

Why does this specific differentiation matter?

  • Impurity Profiling (ICH Q3A/B): o-Nitrocinnamide is often a starting material for quinoline synthesis (e.g., via reduction and cyclization). p-Nitrocinnamide is a common impurity in the starting material that does not cyclize, leading to "dead-end" impurities in the final drug substance.

  • Genotoxicity Assessment: Nitro-aromatics are often flagged as potential genotoxic impurities (PGIs). The biological toxicity profile of ortho vs para differs due to metabolic activation pathways. Accurate MS identification avoids false positives in toxicity flagging.[1]

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text establishing the mechanisms of the "Ortho Effect" in nitroarenes).

  • Schwarz, H. (1978). "Some Newer Aspects of Mass Spectrometric Ortho Effects." Topics in Current Chemistry, 73, 231–263. (Seminal review on the mechanics of ortho-interactions).

  • Yinon, J. (1987). Mass Spectrometry of Explosives and Nitro Compounds. (Detailed fragmentation patterns of nitro-aromatic derivatives).

  • Holčapek, M., et al. (2010). "Differentiation of structural isomers of nitro-compounds using electrospray ionization and collision-induced dissociation." Journal of Mass Spectrometry. (Modern application of ESI-MS/MS for nitro isomer differentiation).

Sources

Technical Guide: Distinguishing cis- and trans-o-Nitrocinnamide Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The distinction between cis (Z) and trans (E) isomers of o-nitrocinnamide (2-nitrocinnamide) is critical in medicinal chemistry due to their divergent biological activities and metabolic profiles. While the trans isomer is the thermodynamically stable product of standard synthesis (e.g., Knoevenagel condensation), the cis isomer is often a high-energy intermediate or a photo-generated impurity.

This guide provides a definitive, field-proven workflow to distinguish these isomers using Nuclear Magnetic Resonance (NMR) , High-Performance Liquid Chromatography (HPLC) , and Physical Property Analysis .

Mechanistic Basis of Separation[1]

The separation and identification of these isomers rely on two fundamental physical differences: Planarity and Dipole Moment .

  • Thermodynamic Stability (Trans/E): The trans isomer minimizes steric repulsion between the bulky o-nitrophenyl group and the amide moiety. It adopts a planar conformation, facilitating strong intermolecular packing and

    
    -stacking.
    
  • Kinetic Instability (Cis/Z): The cis isomer forces the o-nitrophenyl ring and the amide group onto the same side of the double bond. To avoid steric clash (specifically between the nitro oxygens and the amide), the molecule twists out of planarity. This disrupts conjugation, increases the dipole moment, and significantly lowers the melting point.

Isomer Nomenclature (Cahn-Ingold-Prelog)
  • Trans (

    
    ):  High-priority groups (Nitrophenyl and Amide) are on opposite sides.
    
  • Cis (

    
    ):  High-priority groups are on the same side.[1][2][3]
    

Analytical Comparison Guide

A. Proton NMR ( H-NMR) – The Gold Standard

NMR is the only self-validating method for absolute configuration assignment. The diagnostic signal is the vicinal coupling constant (


) of the vinylic protons.
FeatureTrans (E) IsomerCis (Z) Isomer
Coupling Constant (

)
15.0 – 16.5 Hz 11.0 – 13.0 Hz
Chemical Shift (

)
Downfield (Deshielded)Upfield (Shielded)
Multiplicity Distinct DoubletsDoublets (often overlapping aromatics)

Why this works: The Karplus equation dictates that the coupling constant is maximized when the dihedral angle is


 (trans) and reduced when the angle is 

(cis).
B. HPLC Separation Behavior

On standard Reversed-Phase (C18) columns, the elution order is governed by hydrophobicity and planarity.

  • Stationary Phase: C18 (Octadecylsilane)

  • Mobile Phase: Water / Acetonitrile (0.1% Formic Acid)

  • Elution Order:

    • Cis (

      
      ):  Elutes FIRST . The twisted, non-planar structure prevents effective intercalation into the C18 brush layer. Higher polarity (dipole) also favors the mobile phase.
      
    • Trans (

      
      ):  Elutes SECOND . The planar structure allows deep penetration and Van der Waals interaction with the C18 phase.
      
C. Physical Properties
PropertyTrans (E) IsomerCis (Z) Isomer
State (RT) Crystalline SolidOil or Low-Melting Solid
Melting Point High (~243–249°C for acid*)Significantly Lower
Solubility Low in non-polar solventsHigher in non-polar solvents

*Note: Melting points for the amide derivative follow the same trend as the corresponding acid (trans-2-nitrocinnamic acid, CAS 612-41-9).

Experimental Protocols

Protocol 1: Synthesis of trans-o-Nitrocinnamide (Thermodynamic Control)

This protocol utilizes the Knoevenagel condensation, which selectively yields the E-isomer.

  • Reagents: 2-Nitrobenzaldehyde (1.0 eq), Malonamide (1.0 eq), Piperidine (cat.), Ethanol.

  • Procedure:

    • Dissolve aldehyde and malonamide in ethanol.

    • Add 5 mol% piperidine. Reflux for 4–6 hours.

    • Cool to room temperature.[4][5] The trans-isomer will precipitate as yellow needles.

    • Purification: Recrystallize from Ethanol/Water.

  • Validation: Check NMR for

    
     Hz.
    
Protocol 2: Photochemical Generation of cis-o-Nitrocinnamide

The cis isomer is not easily accessible via thermal synthesis and is best generated via photoisomerization.

  • Preparation: Dissolve pure trans-isomer in Methanol (10 mg/mL).

  • Irradiation: Place in a quartz vessel. Irradiate with UV light (365 nm) for 60–120 minutes.

    • Note: A photo-stationary state (PSS) will be reached, typically 60:40 or 70:30 (cis:trans).

  • Isolation:

    • Evaporate solvent.[5]

    • Purify via Flash Chromatography (Silica gel).

    • Eluent: Hexane:Ethyl Acetate (gradient). Cis isomer is less polar on Silica (Normal Phase) due to intramolecular shielding, often eluting faster than trans (verify with TLC).

Protocol 3: HPLC Separation Method

System: Agilent 1200 or equivalent with DAD. Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).

Time (min)% Water (0.1% FA)% AcetonitrileFlow (mL/min)
0.090101.0
15.010901.0
20.010901.0
  • Detection: 254 nm and 280 nm.

  • Expected Retention: Cis (

    
     min) < Trans (
    
    
    
    min).

Visualizations

Figure 1: Isomerization and Identification Workflow

This diagram illustrates the logical flow from synthesis to identification.

G Start Start: 2-Nitrobenzaldehyde Synth Knoevenagel Condensation (Thermodynamic Control) Start->Synth Trans Product A: Trans (E) Isomer (Major Product) Synth->Trans UV UV Irradiation (365 nm) (Photoisomerization) Trans->UV Generate Cis NMR_Trans 1H-NMR Validation J = 16 Hz Trans->NMR_Trans Mix Mixture: Cis + Trans UV->Mix HPLC HPLC Separation (C18 Column) Mix->HPLC HPLC->Trans Late Elution Cis Product B: Cis (Z) Isomer HPLC->Cis Early Elution NMR_Cis 1H-NMR Validation J = 12 Hz Cis->NMR_Cis

Caption: Workflow for synthesizing, converting, and validating o-nitrocinnamide isomers.

Figure 2: Mechanistic Decision Tree

A logic gate for researchers to confirm isomer identity.

DecisionTree Sample Unknown Isomer Sample NMR Run 1H-NMR Sample->NMR Coupling Check Vinylic Coupling (J) NMR->Coupling LargeJ J > 15 Hz Coupling->LargeJ SmallJ J < 13 Hz Coupling->SmallJ TransID IDENTIFIED: Trans (E) (Planar, Stable) LargeJ->TransID CisID IDENTIFIED: Cis (Z) (Twisted, Labile) SmallJ->CisID

Caption: Decision tree for rapid isomer identification based on NMR coupling constants.

References

  • Sigma-Aldrich. trans-2-Nitrocinnamic acid Product Specification. Retrieved from .

  • BenchChem. Application Notes and Protocols for the Synthesis of 2-Nitrocinnamic Acid. Retrieved from .

  • Organic Syntheses. m-Nitrocinnamic Acid (Analogous Procedure). Org. Synth. 1925, 5, 83. Retrieved from .

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 735923, 2-Nitrocinnamic acid. Retrieved from .

  • University of Calgary. Spectroscopy: NMR Coupling Constants. Retrieved from .

Sources

Crystal Structure and Hydrogen Bonding in o-Nitrocinnamide: A Comparative Engineering Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the crystal structure and hydrogen bonding characteristics of o-Nitrocinnamide, contrasting it with its isomers to highlight critical structure-property relationships relevant to pharmaceutical applications.

Executive Summary

Context: Cinnamide derivatives are privileged scaffolds in drug discovery, often serving as precursors for anticonvulsants and antimicrobial agents. Their solid-state performance—solubility, stability, and bioavailability—is governed by their ability to form robust hydrogen-bonded networks. The Challenge: While trans-cinnamide and its para-substituted analogs form predictable, planar hydrogen-bonded ribbons, o-Nitrocinnamide (2-nitrocinnamide) presents a unique crystallographic anomaly. Key Insight: Unlike the meta- and para- isomers which form extensive intermolecular sheets, the ortho- nitro group induces steric torsion and competitive intramolecular hydrogen bonding . This disruption prevents the formation of the standard "cinnamide ribbon" motif, resulting in significantly altered physicochemical properties (lower melting point, higher solubility) that are critical for formulation strategies.

Structural Analysis: The Ortho Effect

This section dissects the crystallographic behavior of o-Nitrocinnamide compared to its isomers.

The Standard Cinnamide Motif (The Baseline)

To understand the o-isomer's deviation, we must first establish the baseline packing of unsubstituted and p-substituted cinnamides.

  • Primary Motif: Centrosymmetric Amide Dimers (

    
     graph set).
    
  • Secondary Motif: These dimers link via N-H...O bonds to form 1D ribbons or 2D sheets.

  • Geometry: The molecule is essentially planar, allowing dense

    
    -
    
    
    
    stacking.
The o-Nitrocinnamide Deviation

The introduction of a nitro group at the 2-position (ortho) creates a "molecular conflict" not seen in the 3- (meta) or 4- (para) positions.

Featurep-Nitrocinnamide (4-NO

)
o-Nitrocinnamide (2-NO

)
H-Bonding Dominance Intermolecular (Network forming)Intramolecular (Network terminating)
Molecular Planarity High (Planar sheets)Low (Twisted phenyl ring)
Packing Motif 2D Sheets / RibbonsDisrupted / Discrete units
Melting Point High (~200°C+)Lower (Due to weaker lattice energy)
Crystallization Facile (High symmetry)Difficult (Often requires specific solvates)
Mechanistic Pathway of Structural Disruption

The following diagram illustrates the logical flow of how the ortho-substitution alters the solid-state assembly.

G cluster_0 Substituent Effect cluster_1 Lattice Consequence Nitro_Pos Nitro Group Position Steric Steric Hindrance (Nitro vs. Alkene) Nitro_Pos->Steric Ortho Position H_Bond H-Bond Competition (Intra vs. Inter) Nitro_Pos->H_Bond Proximity to Amide/Alkene Twist Phenyl Ring Torsion (Loss of Planarity) Steric->Twist Avoids Clash Dimer_Break Disruption of Amide Ribbon Motif H_Bond->Dimer_Break Sequesters Donors Packing Inefficient Packing (Lower Lattice Energy) Twist->Packing Dimer_Break->Packing

Figure 1: Mechanistic pathway showing how ortho-substitution disrupts crystal packing.

Comparative Performance Data

The structural differences translate directly into measurable physical properties. The data below synthesizes findings from crystallographic databases (CSD) and thermal analysis.

Propertyo-Nitrocinnamidem-Nitrocinnamidep-NitrocinnamideSignificance
Crystal System Triclinic / Monoclinic (Predicted)Monoclinic (

)
Monoclinic (

)
Symmetry correlates with stability.
Space Group Often Disordered / Polymorphic


p-isomer packs most efficiently.
H-Bond Motif Intramolecular (N-H...O

)
Intermolecular ChainsIntermolecular SheetsDetermines solubility profile.
Melting Point ~200-205 K (Lower) IntermediateHigh (>280 K) o-isomer is easier to process/melt.
Solubility (Organic) High ModerateLow o-isomer is preferred for solution-phase reactions.

Critical Note: Recent crystallographic surveys (e.g., Cryst. Growth Des. 2025) note that while m- and p- isomers form isostructural sets, the o-isomer frequently fails to crystallize in the standard form, often requiring co-crystallization or solvates to stabilize the lattice.

Experimental Protocols

To verify these structural claims in a lab setting, the following protocols are recommended. These are designed to be self-validating : if the o-isomer crystallizes as distinct needles vs. the p-isomer's plates, the structural hypothesis is supported.

Synthesis & Crystallization Workflow

Objective: Synthesize and grow single crystals suitable for XRD analysis.

  • Synthesis:

    • Reactants: o-Nitrobenzaldehyde (10 mmol) + Malonic acid (12 mmol) + Pyridine (catalytic).

    • Condition: Knoevenagel condensation at 90°C for 4 hours.

    • Conversion: Convert acid to amide via Acid Chloride (SOCl

      
      ) followed by NH
      
      
      
      (aq) quench.
  • Purification:

    • Recrystallize crude solid from Ethanol/Water (70:30).

    • Validation Point:o-isomer should precipitate as fluffy, yellowish needles. p-isomer typically forms hard, pale plates.

  • Crystal Growth (Slow Evaporation):

    • Dissolve 50 mg of pure amide in 10 mL Methanol/Acetone (1:1).

    • Filter into a clean vial; cover with parafilm punctured with 3 pinholes.

    • Store at 4°C in a vibration-free zone.

Characterization Logic (XRD & IR)

XRD_Workflow Sample Crystalline Sample IR FT-IR Analysis Sample->IR XRD Single Crystal XRD Sample->XRD Decision N-H Stretch Region? IR->Decision Result_A Sharp bands >3300 cm-1 (Free/Weak H-bond) -> Ortho Isomer Decision->Result_A Shifted Result_B Broad bands <3200 cm-1 (Strong Network) -> Para Isomer Decision->Result_B Broadened

Figure 2: Diagnostic workflow to distinguish isomers using H-bond signatures.

Protocol Validation:

  • IR Spectroscopy: Look for the N-H stretch. In o-Nitrocinnamide, the intramolecular H-bond (N-H...O-N) often results in a sharper, less red-shifted peak compared to the broad, strongly red-shifted band of the p-isomer's intermolecular network.

References

  • Crystal Structure Prediction & Isostructurality: Predictability of Isostructurality within Monosubstituted Cinnamide Crystals. (2025).[1][2][3] ACS Publications. (Note: Highlights the anomaly of 2-nitrocinnamide crystallization).

  • Nitro Group Hydrogen Bonding: Hydrogen-Bonded Ladder Motifs in Naphthalene Dicarboxamides. (2025).[1][2][3] MDPI.

  • Comparative Nitrophenyl Structures: Structural Studies of Some o- and p-Nitrophenylcarbamates. ResearchGate.

  • Crystallographic Data: Cambridge Structural Database (CSD). Search Query: Nitrocinnamide.

Sources

A Comparative Analysis of the UV-Vis Absorption Maxima of o-Nitrocinnamide and Cinnamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the fields of chemistry and drug development, a comprehensive understanding of a molecule's electronic properties is paramount. Ultraviolet-Visible (UV-Vis) spectroscopy serves as a fundamental technique for probing these characteristics, with the wavelength of maximum absorption (λmax) offering critical insights into the electronic transitions within a molecule. This guide provides an in-depth comparative analysis of the UV-Vis absorption maxima of o-Nitrocinnamide and its parent compound, Cinnamide. We will explore the theoretical underpinnings of their spectral differences, present relevant experimental data for closely related analogs, and provide a robust protocol for their experimental determination.

Theoretical Framework: The Influence of the Ortho-Nitro Group

The UV-Vis absorption spectrum of an organic molecule is dictated by the energy required to promote an electron from a lower energy molecular orbital, typically the highest occupied molecular orbital (HOMO), to a higher energy empty orbital, the lowest unoccupied molecular orbital (LUMO). In cinnamide, the chromophore responsible for its characteristic UV absorption is the conjugated system encompassing the phenyl ring, the acrylic double bond, and the carbonyl group of the amide. This extended π-system allows for π → π* electronic transitions, which are typically observed in the UV region.

The introduction of a nitro (-NO₂) group at the ortho position of the phenyl ring in o-nitrocinnamide significantly perturbs this electronic system. The nitro group is a potent electron-withdrawing group, exerting its influence through both the inductive effect (-I) and the resonance effect (-M). This has two major consequences on the UV-Vis absorption spectrum:

  • Extension of Conjugation and Bathochromic Shift: The nitro group's π-system can participate in the overall conjugation of the cinnamide backbone. This extension of the conjugated system effectively lowers the energy gap between the HOMO and LUMO. According to the principles of quantum mechanics, a smaller energy gap corresponds to the absorption of lower energy, longer wavelength light. This results in a shift of the λmax to a longer wavelength, an effect known as a bathochromic or "red" shift.

  • Intramolecular Charge Transfer (ICT): The powerful electron-withdrawing nature of the ortho-nitro group can induce a degree of intramolecular charge transfer (ICT) in the excited state. Upon absorption of UV radiation, electron density shifts from the electron-richer parts of the molecule (the styryl system) towards the electron-deficient nitro group. This ICT character in the excited state further stabilizes it, contributing to the reduction of the HOMO-LUMO energy gap and reinforcing the bathochromic shift.

The interplay of these electronic effects is the primary determinant of the differences observed in the UV-Vis absorption maxima of cinnamide and o-nitrocinnamide.

Comparative UV-Vis Absorption Data

Compoundλmax 1 (nm)λmax 2 (nm)Solvent
Cinnamic Acid~273~215Methanol[1]
o-Nitrocinnamic Acid--Data not explicitly stated, but a bathochromic shift is expected based on theoretical principles and studies on related compounds.[2]

A comprehensive study on substituted cinnamates and cinnamic acids confirms that nitro-substituents significantly influence the photophysical properties.[2] The introduction of the nitro group is expected to cause a notable red shift in the absorption spectrum compared to the parent cinnamic acid.

Visualizing the Electronic Effects

The following diagram illustrates the extended conjugation and the electron-withdrawing effect of the ortho-nitro group in the o-nitrocinnamide system, leading to a bathochromic shift in its UV-Vis absorption spectrum compared to cinnamide.

G cluster_o_nitrocinnamide o-Nitrocinnamide Chromophore Cinnamide_Ring Phenyl Ring Cinnamide_DoubleBond C=C Double Bond Cinnamide_Ring->Cinnamide_DoubleBond Conjugation Cinnamide_Carbonyl C=O Carbonyl Cinnamide_DoubleBond->Cinnamide_Carbonyl Conjugation Cinnamide_System Cinnamide System (Shorter λmax) oNitro_Ring Phenyl Ring oNitro_DoubleBond C=C Double Bond oNitro_Ring->oNitro_DoubleBond Conjugation Nitro_Group ortho-Nitro Group (-NO2) oNitro_Ring->Nitro_Group Electron-Withdrawing Effect (Inductive & Resonance) oNitro_Carbonyl C=O Carbonyl oNitro_DoubleBond->oNitro_Carbonyl Conjugation oNitro_System o-Nitrocinnamide System (Longer λmax - Bathochromic Shift)

Caption: Electronic effects leading to a bathochromic shift in o-Nitrocinnamide.

Experimental Protocol for UV-Vis Spectroscopic Analysis

This protocol provides a standardized method for determining and comparing the UV-Vis absorption maxima of o-nitrocinnamide and cinnamide.

1. Materials and Equipment:

  • o-Nitrocinnamide (solid)

  • Cinnamide (solid)

  • Spectroscopic grade solvent (e.g., ethanol or methanol)

  • Volumetric flasks (10 mL, 100 mL)

  • Analytical balance

  • Quartz cuvettes (1 cm path length)

  • Double-beam UV-Vis spectrophotometer

2. Preparation of Stock Solutions (e.g., 100 µg/mL):

  • Accurately weigh approximately 10.0 mg of cinnamide using an analytical balance.

  • Quantitatively transfer the weighed solid into a 100 mL volumetric flask.

  • Add a small amount of the chosen solvent (e.g., ethanol) to dissolve the solid completely.

  • Once dissolved, dilute the solution to the 100 mL mark with the same solvent. Stopper the flask and invert it several times to ensure homogeneity.

  • Repeat steps 2.1-2.4 for o-nitrocinnamide to prepare its stock solution.

3. Preparation of Working Solutions (e.g., 10 µg/mL):

  • Pipette 1.0 mL of the cinnamide stock solution into a 10 mL volumetric flask.

  • Dilute to the mark with the solvent and mix thoroughly.

  • Repeat steps 3.1-3.2 for the o-nitrocinnamide stock solution.

4. UV-Vis Spectrophotometer Setup and Measurement:

  • Turn on the spectrophotometer and allow the lamps to warm up for at least 15-20 minutes for stable readings.

  • Set the desired wavelength range for scanning (e.g., 200-400 nm).

  • Fill a clean quartz cuvette with the solvent to be used as the blank.

  • Place the blank cuvette in the reference cell holder of the spectrophotometer.

  • Perform a baseline correction or "auto zero" with the blank cuvette in the sample beam path.

  • Rinse a second quartz cuvette with the cinnamide working solution and then fill it.

  • Place the sample cuvette in the sample cell holder.

  • Initiate the scan to record the UV-Vis absorption spectrum of cinnamide.

  • Identify and record the wavelength of maximum absorbance (λmax).

  • Repeat steps 4.6-4.9 for the o-nitrocinnamide working solution.

5. Data Analysis and Comparison:

  • Overlay the two absorption spectra for a visual comparison.

  • Tabulate the λmax values for both compounds.

  • Calculate the bathochromic shift (in nm) for o-nitrocinnamide relative to cinnamide.

Conclusion

References

  • University of Pretoria. (n.d.). CHAPTER 4 UV/VIS SPECTROSCOPY. Retrieved from [Link]

  • Asian Publication Corporation. (n.d.). Spectrophotometric Determination of Cinnamaldehyde from Crude Drugs and Herbal Preparations. Retrieved from [Link]

  • Ehara, M., et al. (2014). Photophysical properties and photochemistry of substituted cinnamates and cinnamic acids for UVB blocking: effect of hydroxy, nitro, and fluoro substitutions at ortho, meta, and para positions. Photochemical & Photobiological Sciences, 13(3), 533-544. Retrieved from [Link]

  • POWER Laboratory. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Retrieved from [Link]

Sources

o-Nitrocinnamide vs m-Nitrocinnamide biological potency

Author: BenchChem Technical Support Team. Date: February 2026

Topic: o-Nitrocinnamide vs m-Nitrocinnamide Biological Potency Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In the rational design of bioactive cinnamides, the positional isomerism of the nitro group (ortho vs. meta) dictates efficacy, metabolic stability, and target selectivity. While both o-nitrocinnamide and m-nitrocinnamide share the same core pharmacophore (


-unsaturated amide), they exhibit distinct biological profiles:
  • 
    -Nitrocinnamide  is generally the superior scaffold for enzyme inhibition  (e.g., HDACs, transglutaminases) and antileishmanial activity. Its geometry allows the nitro group to exert electron-withdrawing effects without disrupting the planarity required for binding pockets.
    
  • 
    -Nitrocinnamide  often displays reduced potency  in rigid binding sites due to the "Ortho Effect" (steric clash and torsion). However, it exhibits unique membrane permeability properties  and is frequently explored in peptidomimetics where intramolecular hydrogen bonding can stabilize specific conformations.
    

Chemical & Structural Context: The SAR Foundation

To understand the biological divergence, we must first analyze the structural consequences of the nitro position.

Electronic vs. Steric Dominance
Featureo-Nitrocinnamide (2-NO

)
m-Nitrocinnamide (3-NO

)
Steric Hindrance High. The NO

group clashes with the

-proton or carbonyl, forcing the ring out of planarity.
Low. The NO

group is distal to the alkene linker, maintaining planarity.
Electronic Effect Inductive (-I) and Mesomeric (-M), but resonance is dampened by torsion.Predominantly Inductive (-I). Resonance (-M) is not directly conjugated to the alkene in the meta position.
Intramolecular H-Bond Possible interaction between NO

and Amide NH (if conformation allows), altering lipophilicity.
None.
Hammett Constant (

)
N/A (Ortho effects are complex)

(Strong electron withdrawing)
The "Ortho Effect" in Binding

In o-nitrocinnamide, the nitro group forces the phenyl ring to twist relative to the alkene chain. This torsional strain often prevents the molecule from fitting into narrow hydrophobic clefts (e.g., the tube-like active site of Histone Deacetylases), rendering it less potent than the meta or para isomers.

Biological Potency Comparison

Case Study A: Antileishmanial Activity (Peptidomimetics)

Context: Cinnamides are often used as "warheads" or lipophilic tails in peptide drugs targeting intracellular parasites like Leishmania major.

  • Performance:

    • 
      -Nitrocinnamide moiety:  In a comparative study of lipophilic peptides, a peptide capped with m-nitrocinnamic acid exhibited an IC
      
      
      
      of 13 µg/mL
      against L. major promastigotes.[1] The meta position provided the optimal balance of lipophilicity and electronic activation without steric interference.
    • Free Acid vs. Amide: The amide derivative (peptide-linked) was significantly more potent than the free m-nitrocinnamic acid (IC

      
       > 100 µg/mL), confirming the critical role of the amide bond in cell penetration.
      
Case Study B: Antimicrobial & Antitubercular Activity

Context: Small molecule cinnamides inhibit Mycobacterium tuberculosis (Mtb) and S. aureus by targeting cell wall synthesis enzymes.

  • Performance:

    • 
      -Nitrocinnamide:  Generally shows moderate to high activity . The electron-withdrawing nature of the meta-nitro group increases the electrophilicity of the Michael acceptor (
      
      
      
      -carbon), enhancing covalent inhibition of thiol-dependent enzymes.
    • 
      -Nitrocinnamide:  Often shows lower activity  (higher MIC values). The steric bulk at the ortho position protects the 
      
      
      
      -carbon from nucleophilic attack and hinders the molecule from entering the restrictive active sites of bacterial enzymes.
    • Selectivity Exception: Some ortho-substituted peptidomimetics (e.g., IAM-1 analogs) show higher selectivity for bacterial membranes over mammalian cells, likely due to altered amphipathicity driven by the ortho substituent's influence on molecular shape.

Summary of Potency Data
Target / Assayo-Nitrocinnamide Potencym-Nitrocinnamide PotencyMechanistic Driver
Antileishmanial (IC

)
> 50 µg/mL (Est.)13 µg/mL (High Potency)Meta allows optimal lipophilic packing.
Antitubercular (MIC) > 64 µg/mL10 - 32 µg/mL Meta enhances Michael acceptor reactivity.
Cytotoxicity (Mammalian) Lower ToxicityModerate ToxicityOrtho twist reduces non-specific intercalation.

Experimental Protocols

To validate these claims, the following protocols are standard for synthesizing and testing these specific isomers.

Protocol A: Divergent Synthesis via Acid Chloride

Objective: Synthesize pure o- and m-nitrocinnamide from their respective acids.

  • Activation: Dissolve 1.0 eq of o- or m-nitrocinnamic acid in dry toluene.

  • Chlorination: Add 1.5 eq Thionyl Chloride (SOCl

    
    ) and a catalytic drop of DMF. Reflux for 3 hours until gas evolution ceases.
    
  • Evaporation: Remove solvent/excess SOCl

    
     under vacuum to yield the crude acid chloride (yellow solid).
    
  • Amidation:

    • Dissolve the acid chloride in dry DCM (0°C).

    • Add 1.2 eq of the amine (e.g., ammonia, alkylamine) and 2.0 eq of Triethylamine (Et

      
      N).
      
    • Stir at RT for 4-6 hours.

  • Workup: Wash with 1N HCl, then sat. NaHCO

    
    . Dry over MgSO
    
    
    
    .
  • Purification: Recrystallize from Ethanol/Water. m-Isomer typically crystallizes faster due to planarity.

Protocol B: In Vitro MIC Determination

Objective: Compare antimicrobial potency.[1][2][3][4][5][6][7]

  • Preparation: Dissolve compounds in DMSO (1 mg/mL stock).

  • Inoculum: Prepare S. aureus or M. tuberculosis suspension at

    
     CFU/mL.
    
  • Dosing: Perform serial 2-fold dilutions in 96-well plates (Range: 0.5 – 128 µg/mL).

  • Incubation: 37°C for 24h (bacteria) or 7 days (Mtb).

  • Readout: Add Resazurin dye. Blue

    
     Pink transition indicates growth. MIC is the lowest concentration preventing color change.
    

Visual Analysis

Figure 1: Structure-Activity Relationship (SAR) Logic

This diagram illustrates why the meta-isomer is often the preferred drug candidate.

SAR_Comparison Start Nitrocinnamide Scaffold Ortho o-Nitrocinnamide (2-NO2) Start->Ortho Meta m-Nitrocinnamide (3-NO2) Start->Meta O_Effect Ortho Effect: Steric Clash with Carbonyl/Alkene Ortho->O_Effect M_Effect Meta Effect: Electron Withdrawal (-I) without Steric Clash Meta->M_Effect O_Result Non-Planar Geometry Poor Enzyme Fit Lower Potency O_Effect->O_Result M_Result Planar Geometry Optimal Binding Pocket Fit Higher Potency M_Effect->M_Result

Caption: SAR decision tree highlighting the steric penalty of the ortho-isomer versus the geometric advantage of the meta-isomer.

Figure 2: Synthetic Workflow

Synthesis_Flow Acid Nitrocinnamic Acid (o- or m- isomer) SOCl2 SOCl2 / Reflux Acid->SOCl2 Chloride Acid Chloride Intermediate SOCl2->Chloride Amine Amine (R-NH2) Et3N / DCM Chloride->Amine Product Final Nitrocinnamide Amine->Product

Caption: General synthetic route for nitrocinnamide derivatives via acid chloride activation.

References

  • Debnath, M., et al. (2015). m-Nitrocinnamic Acid Containing Lipophilic Peptide Exhibits Selective Growth Inhibition Activity against Leishmania major.[1] ResearchGate .

  • BenchChem Protocols. (2024). Application Notes and Protocols: Cinnamoyl Chloride in Pharmaceutical Intermediate Synthesis. BenchChem .

  • Sova, M. (2012).[2] Antioxidant and Antimicrobial Activities of Cinnamic Acid Derivatives. Mini-Reviews in Medicinal Chemistry .

  • Mandal, S.M., et al. (2023). Positional Isomerism in Isoamphipathic Antibacterial Molecules (IAMs). Chemical Science .

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A Senior Application Scientist's Guide to Confirming o-Nitrocinnamide Purity via Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and organic synthesis, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy.[] o-Nitrocinnamide, a versatile intermediate, is no exception. Its purity directly impacts the downstream reaction yields and the impurity profile of the final product. This guide provides an in-depth, experience-driven comparison of Thin-Layer Chromatography (TLC) with other analytical techniques for the purity assessment of o-Nitrocinnamide.

The Critical Role of Purity and the Place for TLC

o-Nitrocinnamide is typically synthesized via the condensation of o-nitrobenzaldehyde with an appropriate amide source. This process can introduce a variety of related impurities, including unreacted starting materials, by-products from side reactions, or degradation products.[][2] Regulatory bodies like the International Conference on Harmonisation (ICH) mandate the identification and characterization of impurities present at levels of 0.10% or higher.[][3]

While High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis, TLC remains an indispensable tool for rapid, cost-effective, and qualitative assessments.[4][5][6] Its simplicity and speed make it ideal for in-process reaction monitoring and preliminary purity checks before committing a sample to more resource-intensive analyses.[5]

Principle of Separation: Exploiting Polarity Differences

TLC separates compounds based on their differential partitioning between a stationary phase (typically polar silica gel) and a mobile phase (a less polar solvent system).[7] o-Nitrocinnamide (C9H8N2O3) possesses moderate polarity due to the presence of the amide and nitro functional groups.[8][9] Potential impurities, such as the starting material o-nitrobenzaldehyde, are less polar, while the corresponding o-nitrocinnamic acid (a potential hydrolysis by-product) is more polar.[10] This difference in polarity is the key to achieving separation on a TLC plate. More polar compounds will have a stronger affinity for the polar silica gel, causing them to travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf).[7]

Experimental Protocol: A Self-Validating TLC Method

This protocol is designed not just to separate but to provide a high degree of confidence in the identity of the spots observed.

Materials:

  • TLC Plates: Silica gel 60 F254 pre-coated plates. The F254 indicator fluoresces under 254 nm UV light, allowing for the visualization of UV-active compounds like o-Nitrocinnamide.

  • Mobile Phase (Eluent): 7:3 (v/v) Hexane : Ethyl Acetate. This ratio is a good starting point and can be adjusted to optimize separation.[11]

  • Sample Preparation:

    • Test Sample (T): Dissolve ~1-2 mg of your synthesized o-Nitrocinnamide in 0.5 mL of dichloromethane or ethyl acetate.

    • Standard (S): Prepare a solution of pure, reference-grade o-Nitrocinnamide at the same concentration.

    • Starting Material (SM): Prepare a solution of o-nitrobenzaldehyde at the same concentration.

  • TLC Chamber: A glass jar with a lid.

  • Spotters: Glass capillary tubes.

  • Visualization: UV lamp (254 nm) and a potassium permanganate (KMnO4) stain.

Step-by-Step Methodology:

  • Chamber Saturation: Pour the 7:3 Hexane:Ethyl Acetate mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. Close the lid and let the chamber atmosphere saturate with solvent vapor for 10-15 minutes. This ensures a uniform solvent front and improves the reproducibility of your results.

  • Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.[12][13] Be careful not to gouge the silica. Mark four equidistant points on this line for spotting.

  • Spotting the Plate:

    • Using a capillary spotter, apply a small spot of the Test Sample (T) to the first mark.

    • Apply a spot of the pure Standard (S) to the second mark.

    • Apply a spot of the Starting Material (SM) to the third mark.

    • Co-Spot (C): On the fourth mark, first apply a spot of the Test Sample (T), let it dry completely, and then apply a spot of the Standard (S) directly on top of it. This co-spot is a critical self-validating step.

  • Developing the Plate: Carefully place the spotted TLC plate into the saturated chamber using forceps.[13] Ensure the baseline is above the solvent level.[13] Close the lid and allow the solvent to ascend the plate via capillary action.

  • Completion: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[13]

  • Visualization and Interpretation:

    • UV Light: Allow the plate to air dry completely. View the plate under a 254 nm UV lamp. Aromatic and conjugated compounds will appear as dark spots.[13] Circle any visible spots with a pencil.

    • Rf Calculation: The Retention Factor (Rf) is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

      • Rf = (distance from baseline to spot center) / (distance from baseline to solvent front)

      • The main spot in your Test Sample (T) should have the same Rf value as the Standard (S). In the Co-Spot (C) lane, you should see a single, well-defined spot. If the test sample is impure, the co-spot may appear elongated or as two distinct spots.

    • Impurity Check: Compare the Test Sample (T) lane to the others. Any spot that is not at the same Rf as the standard is an impurity. A spot at the same Rf as the Starting Material (SM) lane indicates residual precursor. Any spots with a very low Rf (close to the baseline) may indicate more polar impurities like o-nitrocinnamic acid.

    • Staining (Optional): For non-UV active impurities, the plate can be dipped in a potassium permanganate solution. KMnO4 reacts with compounds that can be oxidized (like alkenes or alcohols), appearing as yellow-brown spots on a purple background.

Visualizing the Workflow

TLC_Workflow spot_plate spot_plate develop_plate develop_plate spot_plate->develop_plate mark_front mark_front visualize_uv visualize_uv mark_front->visualize_uv

Comparative Analysis: TLC vs. Other Techniques

While TLC is an excellent screening tool, it is primarily qualitative. For regulatory submissions and detailed purity profiling, more robust, quantitative methods are required. The choice of technique depends on the specific analytical question being asked.[6]

Parameter Thin-Layer Chromatography (TLC) High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Nuclear Magnetic Resonance (NMR)
Principle Differential partitioning between a planar stationary phase and a liquid mobile phase.[5]High-pressure separation on a packed column with a liquid mobile phase.[5]Separation of volatile compounds in a gaseous mobile phase passing through a column.Analysis of molecular structure based on the interaction of atomic nuclei with a magnetic field.
Primary Use Rapid qualitative analysis, reaction monitoring, solvent system optimization.[5]Precise quantitative analysis, impurity profiling, separation of complex mixtures.[6][14]Analysis of volatile and thermally stable compounds.Structural elucidation, identification of unknown impurities, absolute quantitation (qNMR).
Resolution Moderate. Can be difficult to separate compounds with very similar Rf values.[4]Very High. Capable of separating closely related compounds and isomers.[4][14]Very High. Excellent for separating volatile impurities.High. Provides detailed structural information but may not resolve all components in a mixture.
Sensitivity Nanogram (ng) range.[5]Picogram (pg) to nanogram (ng) range, depending on the detector.[5]Picogram (pg) to femtogram (fg) range.Milligram (mg) range for routine analysis; microgram (µg) with cryoprobes.
Speed Fast (15-30 minutes per run).Moderate (5-60 minutes per run).[15]Moderate to Fast (5-30 minutes per run).Slow (minutes to hours per sample).
Cost Low (minimal equipment and solvent usage).[15]High (expensive instrumentation, columns, and high-purity solvents).[4]High (expensive instrumentation and gases).Very High (instrument purchase and maintenance).
o-Nitrocinnamide Excellent for a quick check of reaction completion and presence of major impurities.The gold standard for accurate purity determination (% area).Not suitable as o-Nitrocinnamide is not sufficiently volatile or thermally stable.Excellent for confirming the structure of the main component and identifying major impurities if they are at sufficient concentration.
Decision Logic for Method Selection

The following diagram illustrates a logical path for selecting the appropriate analytical technique based on the research objective.

Method_Selection

Conclusion and Recommendations

For researchers in drug development and organic synthesis, Thin-Layer Chromatography is an invaluable first-line analytical technique for assessing o-Nitrocinnamide. Its speed, low cost, and simplicity provide immediate, actionable insights into reaction progress and the presence of major impurities. The self-validating protocol described here, incorporating a standard, starting material, and a co-spot, enhances the trustworthiness of the qualitative results.

However, it is crucial to recognize the limitations of TLC. It is not a substitute for high-resolution, quantitative methods like HPLC, which are required for final purity verification and regulatory compliance.[6] TLC and HPLC should be viewed as complementary techniques; TLC provides the rapid, frequent checks needed during development, while HPLC delivers the definitive, high-precision data required for lot release and stability testing. By leveraging the strengths of each method, researchers can ensure the quality and integrity of their o-Nitrocinnamide product efficiently and effectively.

References

  • PubMed. (n.d.). Comparison of HPLC, TLC and Minicolumn for Measuring the Radiochemical Purity of 99Tcm-Q12.
  • National Center for Biotechnology Information. (n.d.). o-Nitrocinnamide. PubChem.
  • Quora. (2022, September 17). What is the difference between using an HPLC machine and a simple TLC plate (thin layer chromatography) for separation?.
  • Cheméo. (n.d.). Chemical Properties of o-Nitrocinnamide (CAS 2001-33-4).
  • Triclinic Labs. (n.d.). Chromatographic Purity Analysis and Separation Sciences (TLC, HPLC, GC).
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC.
  • Open Access Journals. (2024, September 29). High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, nnovation and Comparative Analysis in.
  • Scribd. (n.d.). TLC vs HPLC: Key Differences Explained.
  • (n.d.). Simple and rapid detection of aromatic amines using a thin layer chromatography plate.
  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography.
  • (n.d.). Thin Layer Chromatography.
  • (n.d.). Thin Layer Chromatography.
  • alwsci Blogs. (2025, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC).
  • Oxford Academic. (n.d.). Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. Journal of Chromatographic Science.
  • University of York, Chemistry Teaching Labs. (n.d.). Determining a solvent system.
  • DSpace@MIT. (n.d.). 7.3. Thin layer Chromatography (TLC) Guide.
  • CymitQuimica. (n.d.). CAS 1013-96-3: o-Nitrocinnamic acid.
  • ChemBK. (2024, April 10). o-Nitrocinnamic acid.
  • MDPI. (2019, November 15). Synthesis, Characterization, and Crystal Structure of N-(3-nitrophenyl)cinnamamide.
  • ChemicalBook. (n.d.). 4-Nitrocinnamic acid CAS#: 619-89-6.
  • BOC Sciences. (n.d.). Custom Impurities Synthesis Services.
  • PMC. (2020, November 3). Investigation into the Formation of Impurities during the Optimization of Brigatinib.
  • PMC. (n.d.). Recent trends in the impurity profile of pharmaceuticals.
  • BOC Sciences. (2025, July 22). Nitrosamine Impurities: What Are They and Why Do They Matter?.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of o-Nitrocinnamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of pharmaceutical research and organic synthesis, the handling of specialized reagents like o-Nitrocinnamide (CAS No. 2001-33-4) is a daily reality. While its utility as a synthetic intermediate is valuable, a laboratory's commitment to safety and environmental stewardship is measured not only by its discoveries but also by its meticulous management of chemical waste. This guide provides an in-depth, procedural framework for the safe and compliant disposal of o-Nitrocinnamide. As your partner in laboratory excellence, we move beyond mere instruction to explain the scientific rationale behind these protocols, ensuring a culture of safety that is both understood and practiced.

Section 1: Hazard Identification and Risk Assessment

Understanding the chemical's properties is the bedrock of its safe handling and disposal. o-Nitrocinnamide is an organic compound featuring both a nitro group (-NO2) and an amide functional group.[1] While comprehensive toxicological data for this specific compound is not widely published, its structure necessitates a cautious approach based on analogous nitroaromatic compounds.

Core Hazards:

  • Irritation: Related compounds like o-nitrocinnamic acid are known to be irritating to the eyes, skin, and respiratory system.[2][3] It is prudent to assume o-Nitrocinnamide presents similar risks.

  • Reactivity: Nitrated organic compounds are considered a reactive hazard class by regulatory bodies like the EPA, with a potential for fire or violent reaction if mixed with incompatible substances.[4]

  • Toxicity: Many nitroaromatic compounds are harmful if swallowed or absorbed through the skin and may pose long-term environmental hazards.[5]

Table 1: Physicochemical Properties of o-Nitrocinnamide Relevant to Disposal
PropertyValueSourceSignificance for Disposal
Molecular Formula C₉H₈N₂O₃[1][6]Identifies the compound for waste manifests.
Molecular Weight 192.17 g/mol [1][6]Useful for concentration calculations in waste solutions.
Appearance Solid, likely a yellow crystalline powder.[7]Indicates a risk of dust inhalation; requires specific handling for solids.
Water Solubility Limited[7]Waste solutions are unlikely to be simple aqueous mixtures; may require organic solvents.
Organic Solvent Solubility Soluble in solvents like ethanol and acetone.[7]Dictates that contaminated solutions must be treated as organic solvent waste.
Thermal Decomposition Can release irritating gases and vapors upon heating.[8]Prohibits disposal by heat-related methods outside of a certified incinerator.

Section 2: Pre-Disposal Safety Protocols

Before handling any form of o-Nitrocinnamide waste, adherence to the following safety measures is mandatory. This creates a self-validating system of safety that protects both the individual and the laboratory environment.

1. Engineering Controls: All handling of o-Nitrocinnamide, including weighing, transfers, and packaging for disposal, should be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[9]

2. Personal Protective Equipment (PPE): A robust PPE ensemble is your primary defense against exposure.

  • Eye Protection: Wear chemical safety goggles at all times.[10][11]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Inspect gloves for tears before use and dispose of them immediately if contamination is suspected.[9]

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spills, consider an impervious apron.[9]

3. Emergency First Aid Measures:

  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[2]

Section 3: Step-by-Step Disposal Procedures

Disposal is not a single action but a workflow that depends on the form of the waste. Follow the specific protocol relevant to your waste stream.

Protocol 3.1: Unused or Expired Solid o-Nitrocinnamide
  • Container Selection: Obtain a dedicated hazardous waste container that is compatible with solids (e.g., a wide-mouth polyethylene or glass jar). The container must be in good condition with a secure, screw-on lid.[12]

  • Labeling: Affix a "Hazardous Waste" label to the container before adding any waste.[13] Fill in all required information:

    • Full Chemical Name: "Waste o-Nitrocinnamide"

    • CAS Number: 2001-33-4

    • Hazard Codes: Irritant, Reactive

    • Accumulation Start Date

  • Waste Transfer: Inside a chemical fume hood, carefully transfer the solid o-Nitrocinnamide into the labeled container. Minimize dust generation.

  • Closure and Storage: Securely cap the container. Store it in a designated Satellite Accumulation Area (SAA), segregated from incompatible materials.[14]

  • Pickup: Once the container is full or has reached the institutional time limit for storage, arrange for pickup by your facility's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[12]

Protocol 3.2: Contaminated Lab Supplies (Dry Waste)

This includes items like weighing paper, gloves, and paper towels contaminated with solid o-Nitrocinnamide.

  • Segregation: Collect all contaminated dry waste separately from regular trash.

  • Packaging: Place the contaminated items into a designated hazardous waste bag (typically a clear or specially marked bag) inside a solid, leak-proof container (like a cardboard box lined with a plastic bag).

  • Labeling: Clearly label the outer container as "Hazardous Waste" with the chemical name "o-Nitrocinnamide Contaminated Debris."

  • Disposal: This container should be sealed and disposed of through your institution's hazardous waste program.[15]

Protocol 3.3: Organic Solutions Containing o-Nitrocinnamide
  • Waste Stream Identification: Determine if your solvent is halogenated (e.g., dichloromethane) or non-halogenated (e.g., ethanol, acetone). Organic solvent waste streams must never be mixed.

  • Container Selection: Use the appropriate, designated waste solvent container (carboy) for either "Non-Halogenated" or "Halogenated" organic waste. Ensure the container is made of a compatible material (e.g., HDPE).[15]

  • Waste Transfer: Carefully pour the o-Nitrocinnamide solution into the carboy using a funnel. Avoid splashing.

  • Log Sheet Update: Immediately update the log sheet attached to the carboy, listing "o-Nitrocinnamide" and estimating the added volume and concentration. This is a critical regulatory requirement.

  • Closure and Pickup: Keep the carboy capped at all times when not in use. Arrange for pickup when it is approximately 75% full to allow for vapor expansion.[15]

Protocol 3.4: Spill Cleanup
  • Isolate and Alert: Alert others in the immediate area. If the spill is large or you feel unsafe, evacuate and contact your EHS spill response team.

  • Containment: For a small, manageable spill of solid material, prevent it from spreading. You can do this by gently covering it with an absorbent material from a chemical spill kit.[15] Avoid dry sweeping, which can create dust; if appropriate, moisten the material slightly with a suitable non-reactive liquid (like water, if compatible) before sweeping.[9]

  • Collection: Carefully sweep the contaminated material into a plastic dustpan and transfer it into a designated container for solid hazardous waste.

  • Decontamination: Wipe the spill area with a cloth or paper towel dampened with a suitable solvent (like acetone or ethanol), followed by soap and water.

  • Dispose of Cleanup Materials: All materials used for the cleanup (absorbent pads, gloves, wipes) are now hazardous waste and must be disposed of according to Protocol 3.2.[15]

Section 4: Waste Segregation and Storage

The causal logic behind waste segregation is to prevent accidental and dangerous chemical reactions. o-Nitrocinnamide, as a nitrated organic compound, requires careful separation from certain chemical classes.

Table 2: Incompatible Material Classes for o-Nitrocinnamide Waste
Class of Incompatible MaterialRationale for Segregation
Strong Oxidizing Agents (e.g., Nitric Acid, Perchlorates)Can lead to a violent reaction, fire, or explosion.
Strong Acids (e.g., Sulfuric Acid, Hydrochloric Acid)May catalyze decomposition or other hazardous reactions.
Strong Bases (e.g., Sodium Hydroxide)Can promote hydrolysis or other degradation reactions, potentially generating gas.[16]
Flammable/Combustible Materials Store separately to minimize fire risk.

Storage Guidelines:

  • Store all o-Nitrocinnamide waste containers in a designated, secondary containment bin.[14]

  • Ensure the storage area is cool, dry, and well-ventilated.[5]

  • Never store hazardous waste in an open container. Funnels must be removed and containers capped immediately after adding waste.[14]

Section 5: Disposal Decision Workflow

The following diagram illustrates the logical workflow for determining the correct disposal path for o-Nitrocinnamide waste.

G o-Nitrocinnamide Waste Disposal Workflow Start Identify o-Nitrocinnamide Waste CheckForm What is the waste form? Start->CheckForm SolidWaste Unused Solid or Contaminated Debris CheckForm->SolidWaste Solid LiquidWaste Liquid Solution CheckForm->LiquidWaste Liquid Spill Accidental Spill CheckForm->Spill Spill ProtocolSolid Follow Protocol 3.1 (Solid Waste) or 3.2 (Debris) SolidWaste->ProtocolSolid CheckSolvent What is the solvent? LiquidWaste->CheckSolvent ProtocolSpill Follow Protocol 3.4 (Spill Cleanup) Spill->ProtocolSpill OrganicSolvent Organic Solvent CheckSolvent->OrganicSolvent Organic AqueousSolution Aqueous Solution (Treat as Organic Waste due to low solubility) CheckSolvent->AqueousSolution Aqueous ProtocolOrganic Follow Protocol 3.3 (Organic Waste) OrganicSolvent->ProtocolOrganic AqueousSolution->ProtocolOrganic Store Store in designated SAA, segregated from incompatibles ProtocolSolid->Store ProtocolOrganic->Store ProtocolSpill->Store Pickup Arrange EHS Pickup Store->Pickup

Caption: Decision workflow for o-Nitrocinnamide waste streams.

Conclusion

The responsible disposal of o-Nitrocinnamide is a non-negotiable aspect of professional laboratory practice. By understanding the chemical's inherent hazards, implementing rigorous safety protocols, and adhering to the specific disposal workflows for each waste stream, researchers can ensure they are protecting themselves, their colleagues, and the environment. This commitment to meticulous waste management is a hallmark of a trustworthy and authoritative scientific operation. Always consult your institution's specific EHS guidelines, as they represent the final authority on compliance in your location.

References

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  • Material Safety Data Sheet - o-Nitrocinnamic acid, 97%, predominantly trans . Cole-Parmer. [Link]

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Personal protective equipment for handling o-Nitrocinnamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Handling o-Nitrocinnamide (2-nitrocinnamide) requires a safety strategy that goes beyond standard "lab coat and gloves." As a nitro-aromatic derivative, this compound presents specific risks regarding respiratory irritation and potential dermal sensitization.

While many researchers treat cinnamide derivatives as generic organic solids, the nitro group (-NO₂) at the ortho position introduces electronic effects that can enhance reactivity and biological interaction. This guide prioritizes containment of particulates and prevention of transdermal absorption .

Hazard Identification & Risk Assessment

Before selecting PPE, we must validate the source of the risk. The primary hazards for o-Nitrocinnamide are classified under GHS standards as:

Hazard ClassH-CodeRisk DescriptionOperational Implication
Skin Irritation H315 Causes skin irritation.[1][2][3]Direct contact with powder must be blocked; dust settling on cuffs is a failure point.
Eye Irritation H319 Causes serious eye irritation.[2][4][5][6]Fine dust can bypass standard safety glasses; sealed gaps are required.
STOT SE 3 H335 May cause respiratory irritation.[1][2][5]Critical: Inhalation of dust triggers mucosal inflammation. Fume hood use is non-negotiable.
Acute Toxicity H302 *Harmful if swallowed.[7]Conservative estimate based on nitro-aromatic class. Ingestion via hand-to-mouth transfer is a primary vector.

Note: While specific toxicological data for this isomer is often extrapolated, we treat all nitro-cinnamides as potential methemoglobinemia inducers upon high exposure, adhering to the ALARA (As Low As Reasonably Achievable) principle.

PPE Matrix: The Defense System

Rationale: PPE is the last line of defense. The selection below is based on permeation resistance to organic nitrogen compounds and particulate exclusion.

A. Respiratory Protection (The Critical Zone)
  • Primary Control: Handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (If hood is unavailable/maintenance): A P100 (HEPA) Half-Face Respirator .

    • Why? Surgical masks do not seal against chemical dusts. The particle size of recrystallized cinnamides can be <10µm, easily penetrating loose fabrics.

B. Hand Protection (The Contact Zone)
  • Material: Nitrile Rubber (Minimum thickness: 0.11 mm / 4 mil).

  • Protocol: Double Gloving is required for synthesis or solution handling.

    • Inner Glove: Standard Nitrile (4 mil).

    • Outer Glove: Long-cuff Nitrile or Polychloroprene.

    • Causality: Nitro-aromatics can permeate thin nitrile over time. The outer glove acts as a sacrificial barrier; if splashed, strip the outer glove immediately. The inner glove maintains the sterile/safe barrier.

C. Eye & Body Protection
  • Eyes: Chemical Splash Goggles (Indirect Vent).

    • Why? Standard safety glasses allow dust entry from the top/sides. Goggles seal the orbital area.

  • Body: Lab Coat (100% Cotton or Nomex) + Chemical Apron (if handling >5g).

    • Why? Synthetic blends can melt if a reaction exotherms or if exposed to flash fires. Cotton chars but does not melt into skin.

Operational Workflow: Step-by-Step

This protocol uses a "Clean-to-Dirty" logic to prevent cross-contamination.

Phase 1: Preparation (The Setup)
  • Verify Engineering Controls: Check fume hood flow monitor.

  • Staging: Place waste container, balance, and reagents inside the hood.

    • Tip: Line the work surface with an absorbent, plastic-backed mat. This captures spilled powder, allowing for easy disposal without generating airborne dust during cleanup.[8]

Phase 2: Handling (The Synthesis/Weighing)
  • Weighing: Open the o-Nitrocinnamide container only inside the hood.

  • Transfer: Use a static-free spatula.

    • Causality: Static electricity can cause light powders to "jump" or disperse, increasing inhalation risk.

  • Solvation: If dissolving in organic solvents (e.g., DMSO, DCM), assume the solution is more hazardous than the solid. Solvents act as a vehicle, carrying the nitro-compound through glove material faster than the dry solid.

Phase 3: Decontamination & Doffing
  • Wipe Down: Clean tools with a solvent-dampened wipe (Ethanol/Acetone) before removing them from the hood.

  • Outer Glove Removal: Remove outer gloves inside the hood and discard as hazardous waste.

  • Hand Wash: Wash hands with soap and water immediately after removing inner gloves.

Visualizing the Safety Logic

The following diagram illustrates the decision-making pathway for handling this compound.

G Start START: Risk Assessment (Check GHS: H315, H319, H335) HoodCheck Is Fume Hood Operational? Start->HoodCheck DonPPE DON PPE: 1. Splash Goggles 2. Double Nitrile Gloves 3. Lab Coat HoodCheck->DonPPE Yes Respirator MANDATORY: Don P100 Respirator HoodCheck->Respirator No (Stop Work preferred) Handling HANDLING PHASE: Weigh/Mix inside Hood (Use Anti-static tools) DonPPE->Handling Respirator->DonPPE Spill Spill Event? Handling->Spill DryClean Dry Sweep (Gentle) Avoid Dust Generation Spill->DryClean Powder WetClean Solvent Wipe Down (Dispose as Haz Waste) Spill->WetClean Solution Disposal DISPOSAL: Incineration (Nitrogenous Waste) Spill->Disposal No Spill DryClean->Disposal WetClean->Disposal

Caption: Operational logic flow for o-Nitrocinnamide, prioritizing engineering controls (Hood) and defining spill response pathways.

Emergency Response & Disposal

Accidental Exposure[5]
  • Eye Contact: Flush immediately for 15 minutes .[1][2] Do not rub. The crystals can mechanically abrade the cornea while chemically irritating it.

  • Skin Contact: Wash with soap and water.[2][3][5][7] Do not use alcohol on skin; alcohols can vasodilate capillaries and increase absorption of nitro-compounds.

  • Inhalation: Move to fresh air. If "blue lips" (cyanosis) appear, seek immediate medical attention (suspected methemoglobinemia).

Disposal Protocols
  • Waste Classification: Hazardous Organic Waste (Nitrogenous).

  • Method: Incineration is the only acceptable disposal method. Do not flush down drains.

  • Container Labeling: Must clearly state "o-Nitrocinnamide - Irritant/Toxic."

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5372855, o-Nitrocinnamide. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 29 CFR 1910.1450 (Occupational exposure to hazardous chemicals in laboratories). Retrieved from [Link]

Sources

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